2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377021 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-80-2 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hantzsch synthesis for a pivotal class of heterocyclic compounds: 2-aryl-1,3-thiazole-4-carboxylic acids. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the synthetic pathway, experimental protocols, and the relevance of these compounds as potential modulators of key signaling pathways.
Introduction to 2-Aryl-1,3-thiazole-4-carboxylic Acids
The thiazole ring is a fundamental scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. The 2-aryl-1,3-thiazole-4-carboxylic acid core, in particular, has been explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.[1][3] The presence of the aryl group at the 2-position and the carboxylic acid at the 4-position allows for fine-tuning of the molecule's physicochemical properties and biological targets.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[4][5] The classical approach involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids, a two-step approach is typically employed, starting with the synthesis of the corresponding ethyl ester followed by hydrolysis.
Reaction Mechanism
The synthesis of the ethyl 2-aryl-1,3-thiazole-4-carboxylate intermediate proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the aryl thioamide, being highly nucleophilic, attacks the α-carbon of ethyl bromopyruvate in an SN2 reaction.[6]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered hydroxythiazoline intermediate.[6]
-
Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic ethyl 2-aryl-1,3-thiazole-4-carboxylate.[6]
The subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic or acidic conditions.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide on the Chemical Properties of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This thiazole derivative is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutic agents.
Core Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃S | |
| Molecular Weight | 235.26 g/mol | |
| Appearance | Solid |
Safety Information: The compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation. It is labeled with the signal word "Warning" and the hazard statement H302 (Harmful if swallowed).
Synthesis and Reactivity
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, the likely precursors are an α-halo-β-ketoester and 4-methoxythiobenzamide.
While a specific, detailed protocol for the synthesis of this exact carboxylic acid is not explicitly detailed in the available literature, a general procedure for the synthesis of its amide derivatives has been reported. This procedure confirms the use of this compound as a stable starting material for further chemical modifications. The synthesis of related 2-aryl-thiazolidine-4-carboxylic acid amides has been described to proceed by reacting L-cysteine with the appropriate benzaldehydes.[1]
The carboxylic acid moiety of the title compound allows for a variety of chemical transformations, most notably the formation of amides and esters. The synthesis of a series of carboxamide derivatives has been successfully achieved by reacting this compound with various aniline derivatives in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of carboxamide derivatives.
Spectral Data Analysis
Detailed spectral data for this compound is not available in the public domain. However, analysis of the spectra of its derivatives and related compounds allows for the prediction of its characteristic spectral features.
¹H NMR Spectroscopy
Based on the ¹H NMR data of its carboxamide derivatives, the following proton signals are expected for the 2-(4-methoxyphenyl)-1,3-thiazole core:
-
A singlet for the C5-proton of the thiazole ring is anticipated to appear around δ 8.4 ppm .
-
The aromatic protons of the 4-methoxyphenyl group are expected to appear as two doublets. The two protons ortho to the thiazole ring are likely to resonate around δ 8.1 ppm , while the two protons meta to the thiazole ring (and ortho to the methoxy group) are expected at approximately δ 7.1 ppm .
-
A singlet for the methoxy group protons will be present at around δ 3.9 ppm .
-
A broad singlet corresponding to the carboxylic acid proton is expected, typically in the region of δ 10-13 ppm .
¹³C NMR Spectroscopy
Predictive ¹³C NMR data, based on related structures, suggests the following approximate chemical shifts:
-
The carboxylic acid carbonyl carbon should appear in the range of δ 160-170 ppm .
-
The carbons of the thiazole ring are expected to resonate at approximately δ 160-170 ppm (C2) and δ 120-130 ppm (C4 and C5) .
-
The carbons of the 4-methoxyphenyl ring will show signals in the aromatic region (δ 114-160 ppm ), with the carbon attached to the oxygen of the methoxy group being the most deshielded.
-
The methoxy carbon will have a signal around δ 55 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹ .
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹ .
-
C=N stretching of the thiazole ring in the region of 1600-1650 cm⁻¹ .
-
C-O stretching of the methoxy group and the carboxylic acid around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ .
-
Aromatic C-H and C=C stretching vibrations in their characteristic regions.
Mass Spectrometry
The exact mass of the [M+H]⁺ ion for the parent carboxylic acid would be expected at m/z 236.0325, calculated for C₁₁H₁₀NO₃S. High-resolution mass spectrometry (HRMS) data for its amide derivatives have been reported, confirming the elemental composition of the core structure.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence of the biological activity of this compound itself, numerous studies have highlighted the pharmacological importance of the thiazole scaffold. Thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.
A study on the carboxamide derivatives of the title compound revealed their potential as cyclooxygenase (COX) inhibitors, suggesting a possible role in modulating inflammatory pathways. However, no specific signaling pathways involving the parent carboxylic acid have been elucidated. The structural similarity of its derivatives to known anticancer agents that act as tubulin polymerization inhibitors suggests a potential, yet unproven, mechanism of action.[1] Further research is required to explore the direct biological effects and molecular targets of this compound.
Logical Relationship of Thiazole Derivatives in Drug Discovery
Caption: Relationship between the core scaffold and potential applications.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. While a complete experimental characterization of the compound is not yet publicly available, the analysis of its derivatives provides a solid foundation for understanding its chemical properties. Further research into its synthesis, purification, and biological activity is warranted to fully exploit its potential in the development of new therapeutic agents.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also includes generalized experimental protocols for acquiring such data. The molecular formula for this compound is C₁₁H₉NO₃S, and its molecular weight is 235.26 g/mol [1].
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency values for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.3 | Singlet | 1H | H-5 (thiazole ring) |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to thiazole) |
| ~7.0 | Doublet | 2H | Aromatic H (meta to thiazole) |
| ~3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~165 | C-2 (thiazole ring) |
| ~162 | C-4 (methoxyphenyl) |
| ~145 | C-4 (thiazole ring) |
| ~130 | C-2' & C-6' (methoxyphenyl) |
| ~128 | C-1' (methoxyphenyl) |
| ~125 | C-5 (thiazole ring) |
| ~115 | C-3' & C-5' (methoxyphenyl) |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3100 | Medium | C-H stretch | Aromatic |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether |
| ~1100 | Medium | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 235 | [M]⁺ (Molecular Ion) |
| 190 | [M - COOH]⁺ |
| 162 | [M - COOH - CO]⁺ |
| 135 | [C₇H₇O]⁺ (p-methoxybenzoyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.
-
Data Acquisition: For ¹H NMR, the spectral width is set to encompass all expected proton signals. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the absorption bands are identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is first dissolved in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, is used.
-
Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range that includes the expected molecular ion peak. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Genesis and Journey of 2-Aryl-Thiazole Derivatives: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Privileged Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.
The 2-aryl-thiazole moiety represents a cornerstone in the edifice of medicinal chemistry. This five-membered heterocyclic ring, bearing an aryl substituent at the 2-position, is a privileged scaffold found in a remarkable array of natural products and synthetic compounds with profound biological activities. Its unique structural and electronic properties have made it a focal point for drug discovery efforts for over a century, leading to the development of blockbuster drugs and invaluable molecular probes. This technical guide provides a comprehensive overview of the discovery and origin of 2-aryl-thiazole derivatives, detailing seminal synthetic methodologies, presenting quantitative biological data, and elucidating their mechanisms of action through signaling pathway diagrams.
A Historical Perspective: The Dawn of Thiazole Chemistry
The story of thiazole chemistry begins in the late 19th century, not in the realm of medicine, but in the vibrant world of synthetic dyes. The initial discovery of the thiazole ring laid the groundwork for future explorations into its therapeutic potential.
The Hantzsch Thiazole Synthesis: A Foundational Reaction
The seminal moment in thiazole chemistry arrived in 1887 when Arthur Hantzsch reported a robust method for the synthesis of thiazole derivatives. This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide. This versatile and high-yielding reaction provided the first accessible route to a wide range of substituted thiazoles, including the 2-aryl variants, and remains a cornerstone of heterocyclic synthesis to this day.
The Cook-Heilbron Thiazole Synthesis: Expanding the Armamentarium
In 1947, Alan H. Cook and Sir Ian Heilbron introduced another significant method for thiazole synthesis. The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents to form 5-aminothiazoles.[1] This method provided a complementary approach to the Hantzsch synthesis, further expanding the diversity of accessible thiazole derivatives.
These pioneering synthetic methods opened the floodgates for the exploration of the chemical and biological properties of 2-aryl-thiazoles, paving the way for their eventual emergence as a critical pharmacophore.
The Synthetic Core: Key Experimental Protocols
The ability to efficiently construct the 2-aryl-thiazole core is fundamental to the exploration of this chemical space. The following section provides detailed experimental protocols for the synthesis of key 2-aryl-thiazole building blocks and derivatives, based on classical and modern methodologies.
Hantzsch Thiazole Synthesis: Preparation of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a fundamental building block, 2-amino-4-phenylthiazole, a precursor to numerous biologically active molecules.
Reaction Scheme: α-Bromoacetophenone + Thiourea → 2-Amino-4-phenylthiazole
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as a solvent and stir the mixture at reflux for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
One-Pot, Two-Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazoles
This modern protocol offers an efficient one-pot approach to synthesize more complex 2-aryl-thiazole derivatives.
Reaction Scheme: Aromatic aldehyde + Thiosemicarbazide → Thiosemicarbazone (in situ) Thiosemicarbazone + α-Bromoacetophenone derivative → 2-Arylidenehydrazinyl-4-arylthiazole
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Thiosemicarbazide
-
Sulphamic acid (catalyst)
-
Ethanol
-
α-Bromoacetophenone derivative (e.g., 4-methoxyphenacyl bromide)
-
Sodium acetate
-
Acetic acid
Procedure:
-
In a round-bottom flask, stir a mixture of the aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL) at room temperature for 10-20 minutes.
-
To the in-situ formed thiosemicarbazone, add sodium acetate (3 mmol), acetic acid (0.5 mL), and the α-bromoacetophenone derivative (1 mmol).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, dry, and purify by recrystallization.[2][3]
Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates
This protocol outlines the synthesis of thiazole derivatives bearing a carboxylate group, which are valuable intermediates for further functionalization.
Reaction Scheme: Ethyl acetoacetate + N-Bromosuccinimide (NBS) → Ethyl 2-bromo-3-oxobutanoate (in situ) Ethyl 2-bromo-3-oxobutanoate + Thiourea/Substituted Thiourea → Ethyl 2-substituted-4-methylthiazole-5-carboxylate
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea or N-substituted thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution
Procedure:
-
To a mixture of ethyl acetoacetate (1 equiv.) in water and THF below 0 °C, add NBS (1.2 equiv.). Stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea or a substituted thiourea (1 equiv.) and heat the mixture to 80 °C for 2 hours.
-
After cooling, filter the reaction mixture and add ammonia solution to the filtrate to precipitate the product.
-
Collect the yellow solid by filtration and wash with water.[4]
Natural Origins: 2-Aryl-Thiazoles in the Biological World
Nature, the ultimate combinatorial chemist, has long utilized the thiazole ring in a variety of bioactive molecules. These natural products often serve as inspiration for the design of new synthetic drugs.
Thiamine (Vitamin B1)
The thiazole ring is a crucial component of thiamine (vitamin B1), an essential cofactor for several key enzymes in carbohydrate metabolism. The biosynthesis of the thiazole moiety of thiamine is a complex process involving multiple enzymatic steps. In many organisms, the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole, is synthesized from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine.
Marine Alkaloids
The marine environment is a rich source of structurally diverse and biologically active natural products. A number of marine organisms, particularly sponges and cyanobacteria, produce alkaloids containing the 2-aryl-thiazole scaffold. For instance, dolastatins, isolated from the sea hare Dolabella auricularia, are potent antimitotic agents that contain thiazole moieties.[5][6][7][8][9] The biosynthesis of these complex molecules often involves non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.
Biological Activities and Therapeutic Applications
The 2-aryl-thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This section details some of the key therapeutic areas where these compounds have made a significant impact, supported by quantitative data.
Anticancer Activity
A vast number of 2-aryl-thiazole derivatives have been synthesized and evaluated for their anticancer properties. They exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
Table 1: Anticancer Activity of Selected 2-Aryl-Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibitor | [10][11] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibitor | [10] |
| 2-Anilino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (5q) | L1210 (Leukemia) | 0.018 | Tubulin Polymerization Inhibitor | [7] |
| 2-Anilino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (5q) | HeLa (Cervical) | 0.014 | Tubulin Polymerization Inhibitor | [7] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibitor | [11][12] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibitor | [12] |
| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 0.73 | HER-2/EGFR Inhibitor | [13] |
| Pyrazolyl-thiazolidinone 16a | A549 (Lung) | 1.64 | HER-2/EGFR Inhibitor | [13] |
Many 2-aryl-thiazole derivatives exert their potent anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Several 2-aryl-thiazole derivatives have been developed as potent kinase inhibitors. For example, Dasatinib is a multi-targeted kinase inhibitor that contains a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets a range of kinases, including BCR-ABL, SRC family kinases, and c-KIT.
Other kinases targeted by 2-aryl-thiazole derivatives include Aurora kinases, which are involved in mitosis, and p38 MAP kinase, which plays a role in inflammatory responses and cell stress.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some 2-aryl-thiazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation.
Table 2: Anti-inflammatory Activity of Selected 2-Aryl-Thiazole Derivatives
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.25 | [12][14] |
| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.77 | [12][14] |
| 4-Substituted Thiazole Analogue 2a | - | 0.0003 | Selective for COX-2 | [10][15] |
| 5,6-diarylimidazo[2.1-b]thiazole 1 | - | - | Potent and Selective COX-2 Inhibitor | [15] |
Note: A higher selectivity index indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
2-Aryl-thiazole derivatives with anti-inflammatory properties act by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 2-aryl-thiazole scaffold has proven to be a fruitful starting point for the development of novel antibacterial and antifungal compounds.
Table 3: Antimicrobial Activity of Selected 2-Aryl-Thiazole Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Thiazole derivative 6 | Shigella dysenteriae | 125 | [16] |
| Thiazole derivative 6 | Proteus mirabilis | 1000 | [16] |
| Thiazole derivative 6 | Listeria monocytogenes | 1000 | [16] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | Streptococcus pneumoniae | 0.03–7.81 | [17] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | Escherichia coli | 0.03–7.81 | [17] |
| Thiazole derivative T2 | Candida albicans | 0.008–0.98 | [18] |
| Thiazole derivative T3 | Candida albicans | 0.008–0.98 | [18] |
| Thiazole derivative T4 | Candida albicans | 0.008–0.98 | [18] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The mechanisms of antimicrobial action for 2-aryl-thiazole derivatives are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with DNA replication.
Conclusion and Future Directions
The 2-aryl-thiazole scaffold has a rich history and continues to be a source of significant innovation in drug discovery. From its origins in the synthesis of dyes to its current status as a privileged pharmacophore in a multitude of therapeutic agents, the journey of the 2-aryl-thiazole is a testament to the power of synthetic chemistry and the endless possibilities of molecular design.
Future research in this area will likely focus on:
-
The development of more efficient and sustainable synthetic methodologies.
-
The exploration of novel biological targets for 2-aryl-thiazole derivatives.
-
The use of computational methods to design more potent and selective inhibitors.
-
The investigation of novel 2-aryl-thiazole-containing natural products from underexplored biological sources.
As our understanding of disease biology deepens, the versatile and adaptable 2-aryl-thiazole core is poised to play an even more significant role in the development of the next generation of medicines. next generation of medicines.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Antineoplastic Agents. 510. Isolation and structure of dolastatin 19 from the Gulf of California sea hare Dolabella auricularia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Core Principles of Thiazole Carboxylic Acids: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. This technical guide delves into the fundamental structure-activity relationships (SAR) of this important class of molecules, providing a comprehensive overview of how modifications to their core structure influence biological activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical molecular interactions and experimental workflows.
Introduction to Thiazole Carboxylic Acids
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. The incorporation of a carboxylic acid moiety onto this ring system provides a critical handle for modulating physicochemical properties and for establishing key interactions with biological targets. Thiazole carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] Understanding the SAR of these compounds is paramount for the rational design of novel and more potent therapeutic agents.
Structure-Activity Relationships: A Synopsis
The biological activity of thiazole carboxylic acid derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The core scaffold consists of the thiazole ring and a carboxylic acid group, typically at the 4- or 5-position. Key modifications often occur at the 2-position and the remaining available position on the thiazole ring.
Substitutions at the 2-Position
The 2-position of the thiazole ring is a frequent site for modification, often bearing amino, amido, or aryl groups.
-
Amino Group: The presence of a free amino group at the 2-position has been identified as a crucial requirement for certain biological activities, such as carbonic anhydrase III inhibition.[4]
-
Amide Linkages: Elaboration of the 2-amino group into various amides has yielded potent compounds. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib.[5] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency against human K562 leukemia cells.[5]
-
Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl moieties at the 2-position can significantly influence activity. For example, 2-(4-methoxyphenyl)thiazole-4-carboxamide derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors.[6]
Substitutions at the 4- and 5-Positions
The position of the carboxylic acid group and other substituents on the thiazole ring plays a critical role in determining the compound's biological profile.
-
Carboxylic Acid Position: The carboxylic acid moiety is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Its position (4- or 5-) can dictate the orientation of the molecule within the binding site.
-
Other Substituents: The introduction of various groups at the remaining position (4- or 5-) can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing potency and selectivity. For instance, in a series of thiazole-carboxamide derivatives with antioxidant activity, a t-butyl group at the para-position of a phenyl ring attached to the carboxamide nitrogen was found to enhance potency.[1]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected thiazole carboxylic acid derivatives from the literature.
Table 1: Anticancer Activity of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives [5]
| Compound | Target Cell Line | IC50 (µM) |
| 6d | K563 (Leukemia) | Comparable to Dasatinib (< 1 µM) |
| MCF-7 (Breast Cancer) | 20.2 | |
| HT-29 (Colon Cancer) | 21.6 | |
| MDA-MB-231 (Breast Cancer) | Inactive | |
| Dasatinib | K562, MCF-7, HT-29, MDA-MB-231 | < 1 |
Table 2: Antioxidant Activity of Thiazole-Carboxamide Derivatives [1]
| Compound | Assay | IC50 (µM) |
| LMH6 | DPPH Radical Scavenging | 0.185 ± 0.049 |
| Trolox | DPPH Radical Scavenging | Standard |
Table 3: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives [7]
| Compound | R1 | R2 | Moiety | IC50 (nM) |
| 51e | H | C6H5 | Thiazole | 34.48 |
| 51f | H | 4-F-C6H5 | Thiazole | 29.05 |
| 51g | H | C6H5 | Thiazole | 39.36 |
| 51h | H | 4-F-C6H5 | Thiazole | 35.42 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole carboxylic acids.
General Synthesis of Thiazole Carboxylic Acids
A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.
Protocol: Synthesis of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives [2]
-
Starting Materials: An α-haloketone or α-halo-β-ketoester and a thiourea derivative.
-
Reaction: The α-halocarbonyl compound is reacted with the thiourea in a suitable solvent, such as ethanol or acetonitrile.
-
Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring.
-
Work-up: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.
Example: Synthesis of Thiazole-4-Carboxylic Acid via Oxidation [8]
-
Starting Material: 4-Hydroxymethylthiazole or 4-formylthiazole.
-
Oxidation: The starting material is oxidized using a mixture of nitric acid and sulfuric acid.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-95 °C).
-
Isolation: The pH of the reaction mixture is adjusted to favor the precipitation of the thiazole-4-carboxylic acid, which is then collected by filtration.
Biological Activity Assays
Protocol: In Vitro Antiproliferative Assay (MTT Assay) [5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity [1]
-
Reaction Mixture: A solution of the test compound in a suitable solvent is mixed with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the test compound). The IC50 value is then determined.
Visualizing Key Processes
Graphical representations of experimental workflows and logical relationships can aid in understanding the complex processes involved in SAR studies.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of thiazole carboxylic acid derivatives.
Caption: Logical relationship between structural modifications and the resulting biological properties of thiazole carboxylic acids.
Conclusion
The thiazole carboxylic acid moiety represents a highly valuable and adaptable scaffold in the field of drug discovery. A thorough understanding of its structure-activity relationships is indispensable for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational overview of these relationships, supported by quantitative data, experimental protocols, and visual representations of key concepts. Continued exploration of the chemical space around this versatile core will undoubtedly lead to the discovery of novel and effective drugs for a multitude of diseases.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Theoretical and Computational Insights into 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, including anticancer and anti-inflammatory properties. This document synthesizes key findings on the synthesis, biological activity, and in-silico analysis of these molecules, presenting data in a structured format to facilitate further research and development.
Introduction
Thiazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1][2] The derivative, this compound, has emerged as a promising scaffold for the development of novel therapeutics. Computational and theoretical studies play a pivotal role in elucidating the structure-activity relationships (SAR), predicting molecular interactions, and guiding the rational design of more potent and selective drug candidates. This guide will delve into the synthesis, computational analysis, and biological evaluation of this important molecule and its analogues.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃S | |
| Molecular Weight | 235.26 g/mol | |
| Appearance | Solid | |
| InChI Key | OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |
| SMILES String | COc1ccc(cc1)-c2nc(cs2)C(O)=O |
Synthesis and Characterization
The synthesis of this compound and its derivatives generally involves the reaction of a substituted benzonitrile with L-cysteine or related starting materials.[3][4]
General Experimental Protocol for Synthesis
A common synthetic route for related 2-(substituted-phenyl)-4,5-dihydrothiazole-4-carboxylic acids involves the following steps:
-
A mixture of the appropriately substituted benzonitrile (40 mmol) and L-cysteine (45 mmol) is prepared in a 1:1 solution of methanol and a pH 6.4 phosphate buffer (100 mL).[4]
-
The reaction mixture is stirred at 40°C for approximately three days.[4]
-
The resulting precipitate is removed by filtration, and the methanol is evaporated using a rotary evaporator.[4]
-
The remaining aqueous solution is acidified to a pH of 4 with 1 M HCl at 0°C.[4]
-
The product is then extracted with dichloromethane, dried, and concentrated to yield the desired product.[4]
Derivatization, such as the formation of amides, can be achieved by reacting the carboxylic acid with an appropriate aniline derivative in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.[5]
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid: Chemical Identity, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document also draws upon extensive research on structurally related 2-aryl-thiazole derivatives to present a thorough profile of its likely chemical properties, synthetic routes, and potential biological activities.
Chemical Identifiers and Physicochemical Properties
This compound is a solid organic compound.[1] Its core structure consists of a central thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. The key chemical identifiers and properties are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 57677-80-2 | [2][3] |
| Molecular Formula | C₁₁H₉NO₃S | [1] |
| Molecular Weight | 235.26 g/mol | [1] |
| MDL Number | MFCD03791177 | [1] |
| PubChem Substance ID | 329791228 | [1] |
| InChI Key | OIBLFOXWCGIRIQ-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(cc1)-c2nc(cs2)C(O)=O | [1] |
| Physical Form | Solid | [1] |
Representative Experimental Protocols
A common route to 2-aryl-thiazoles involves the initial synthesis of a thiazoline precursor.
Procedure:
-
A substituted benzonitrile (e.g., 4-methoxybenzonitrile) (40 mmol) is combined with L-cysteine (45 mmol) in a 1:1 mixture of methanol and a pH 6.4 phosphate buffer solution (100 mL).[4]
-
The reaction mixture is stirred at 40°C for 3 days.[4]
-
The resulting precipitate is removed by filtration, and the methanol is evaporated under reduced pressure.[4]
-
The remaining aqueous solution is cooled to 0°C and acidified to pH 4 with 1 M HCl.[4]
-
The precipitate, the 2-aryl-4,5-dihydrothiazole-4-carboxylic acid, is then extracted with dichloromethane, dried, and concentrated to yield a solid that can be used in the subsequent step without further purification.[4]
The dihydrothiazole intermediate is then oxidized to form the aromatic thiazole ring.
Procedure:
-
The 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivative is dissolved in a suitable solvent such as dichloromethane.
-
An oxidizing agent, such as manganese dioxide (MnO₂) or bromotrichloromethane in the presence of a base like DBU, is added to the solution.[2]
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., saturated aqueous NH₄Cl), and the organic layer is separated, dried, and concentrated.[2]
-
The crude product is then purified by column chromatography to yield the final 2-aryl-thiazole-4-carboxylic acid.
Logical Workflow for Synthesis
Caption: General synthetic workflow for 2-aryl-thiazole-4-carboxylic acids.
Biological Activity and Potential Applications
Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound is not available, extensive research on analogous compounds provides valuable insights into its potential as a therapeutic agent.
Numerous studies have demonstrated the potent cytotoxic effects of 2-aryl-thiazole derivatives against various cancer cell lines. The antiproliferative activity of these compounds often falls within the low micromolar to nanomolar range.[2][4]
| Compound Class | Cancer Cell Line(s) | IC₅₀ Range | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer | 0.7 - 1.0 µM | [2] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Melanoma | 1.8 - 2.6 µM | [2] |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Various (NCI-60) | 0.021 - 0.071 µM | [4] |
A primary mechanism of action for the anticancer effects of many 2-aryl-thiazole derivatives is the inhibition of tubulin polymerization.[3][4] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While further experimental studies on this specific molecule are required to fully elucidate its biological activity and mechanism of action, the available data on structurally similar compounds suggest that it is a promising candidate for further investigation. The synthetic pathways are well-established, and the likely mechanism of action through tubulin polymerization inhibition provides a solid foundation for future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential Biological Targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid and Its Derivatives: A Technical Guide
Disclaimer: Direct experimental data on the specific biological targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is limited in the current body of scientific literature. This guide focuses on the extensively studied biological activities of its close structural derivatives, which provide strong inferential evidence for its potential mechanisms of action. The primary therapeutic area investigated for these derivatives is oncology.
Overview of Key Biological Targets
Derivatives of this compound have been identified as potent modulators of several key proteins and pathways involved in cancer progression. The primary targets identified for these derivatives include:
-
Tubulin: Certain derivatives, particularly 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), have been shown to inhibit tubulin polymerization, a critical process for cell division.
-
G-Protein Coupled Receptors (GPCRs): The foundational 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) were initially designed to target GPCR signaling, which is implicated in cancer cell proliferation and survival.
-
Cyclooxygenase (COX) Enzymes: Thiazole carboxamide derivatives have been evaluated for their potential to act as selective inhibitors of COX enzymes, which are involved in inflammation and cancer.
-
c-Met Kinase: A class of thiazole/thiadiazole carboxamide derivatives has been investigated as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of various derivatives of this compound against their putative biological targets and in cellular assays.
| Compound Class | Derivative Example | Target/Assay | IC50 Value | Cell Line/System | Reference |
| ATCAA | (2RS,4R)-2-Phenyl-thiazolidine-4-carboxylic acid hexadecylamide (ATCAA-1) | Prostate Cancer Cell Growth | 0.7 - 1.0 µM (average) | Prostate Cancer Cells | [1][2] |
| Melanoma Cell Growth | 1.8 - 2.6 µM (average) | Melanoma Cells | [1][2] | ||
| Leukemia Cell Growth (CCRF-CEM) | 0.124 µM | NCI-60 Cell Lines | [2] | ||
| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 µM | NCI-60 Cell Lines | [2] | ||
| Thiazole Carboxamides | Compound St. 2 | COX Inhibition | 9.01 µM | Enzyme Assay | [3] |
| Thiazole/Thiadiazole Carboxamides | Compound 51a | c-Met Kinase Inhibition | 56.64 nM | Enzyme Assay | [4] |
| Compound 51b | c-Met Kinase Inhibition | 50.15 nM | Enzyme Assay | [4] | |
| Compound 51c | c-Met Kinase Inhibition | 45.67 nM | Enzyme Assay | [4] | |
| Compound 51d | c-Met Kinase Inhibition | 41.53 nM | Enzyme Assay | [4] |
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
The SMART series of compounds, derived from the ATCAA scaffold, have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 1: Simplified signaling pathway illustrating the inhibition of tubulin polymerization by SMART compounds, leading to mitotic arrest.
Modulation of GPCR Signaling
The initial design of ATCAA compounds was based on the structure of lysophosphatidic acid (LPA) with the intent to inhibit GPCR signaling pathways, which are known to be involved in the proliferation and survival of prostate cancer cells.[1][2]
Figure 2: Proposed mechanism of action for ATCAA derivatives via the inhibition of GPCR signaling.
Experimental Protocols
General Synthesis of Thiazole Carboxamide Derivatives
This protocol outlines a general method for the synthesis of thiazole carboxamide derivatives, which have been evaluated as COX inhibitors.
Figure 3: Experimental workflow for the synthesis of thiazole carboxamide derivatives.
Detailed Methodology:
-
Reaction Setup: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM, 20 mL).[3]
-
Activation: 4-Dimethylaminopyridine (DMAP, 0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.12 mmol) are added to the solution.[3] The mixture is stirred at room temperature under an inert argon atmosphere for 30 minutes to activate the carboxylic acid.[3]
-
Coupling: The respective aniline derivative is added to the reaction mixture.[3]
-
Reaction: The mixture is stirred for 48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]
-
Workup: Excess aniline is removed by washing the reaction mixture with hydrochloric acid.[3] The organic layer is then dried under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude product is purified by column chromatography to yield the final thiazole carboxamide derivative.[3]
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of thiazole/thiadiazole carboxamide derivatives against c-Met kinase is typically evaluated using a biochemical assay.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme. The level of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.
General Procedure:
-
The c-Met kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP are combined in a buffer solution.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is incubated at a controlled temperature for a specific period to allow for phosphorylation to occur.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.
Conclusion
While direct evidence for the biological targets of this compound is not yet prevalent, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. The recurring themes of anticancer activity through mechanisms such as tubulin polymerization inhibition, and modulation of key signaling pathways like those involving GPCRs and c-Met kinase, highlight the promise of this chemical scaffold in drug discovery. Further investigation is warranted to elucidate the specific interactions of the parent compound and to continue the development of its derivatives as potential therapeutic agents.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key intermediate for the synthesis of more complex molecules. The thiazole ring is a common scaffold in many biologically active compounds.[1][2] This document provides a detailed, two-step protocol for the synthesis of this target molecule. The methodology is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.[3] The first step involves the cyclocondensation of 4-methoxythiobenzamide with ethyl bromopyruvate to form the corresponding ethyl ester. The second step is the saponification of the ester to yield the final carboxylic acid product.
Experimental Protocol
This synthesis is performed in two main stages:
-
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.
-
Step 2: Hydrolysis of the ester to this compound.
Materials and Reagents
-
4-methoxythiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1N
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
This step employs the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[4]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (approx. 100 mL).
-
Reagent Addition: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. A mild exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The initial product may form as the hydrobromide salt.[4]
-
Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, which can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Hydrolysis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.[5]
Procedure:
-
Reaction Setup: Place the crude ester from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar. Add a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio, 150 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add 1N hydrochloric acid until the pH of the solution is approximately 2-3. A solid precipitate of this compound should form.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The empirical formula for the final product is C₁₁H₉NO₃S, with a molecular weight of 235.26 g/mol .
Data Presentation
The following table summarizes the quantitative data for a representative synthesis.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalent | Sample Mass (g) | Moles (mmol) | Role |
| 4-methoxythiobenzamide | 167.23 | 1.0 | 5.00 | 29.89 | Starting Material |
| Ethyl bromopyruvate | 195.03 | 1.05 | 6.12 | 31.39 | Starting Material |
| Sodium Hydroxide | 40.00 | 2.5 | 2.99 | 74.73 | Reagent |
| Final Product | 235.26 | - | - | - | Product |
Synthetic Workflow Visualization
The diagram below illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic route for this compound.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent. The following protocols are based on standard cell viability assays and provide a framework for assessing the cytotoxic effects of the specified compound on various cancer cell lines. While specific experimental data for this compound is not extensively available in publicly accessible literature, the methodologies outlined herein are widely applicable for this class of molecules.
Data Presentation
The primary endpoint of an in vitro cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Researchers can use the following table to summarize their quantitative data for this compound against various cell lines.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Enter experimental data |
| Example: A549 | Lung Carcinoma | 48 | Enter experimental data |
| Example: HeLa | Cervical Cancer | 48 | Enter experimental data |
| Example: HepG2 | Hepatocellular Carcinoma | 48 | Enter experimental data |
Experimental Protocols
A widely used and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity testing of this compound.
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Potential Signaling Pathway
While the specific mechanism of action for this compound is not detailed in the provided search results, many cytotoxic compounds induce apoptosis (programmed cell death). The following diagram depicts a simplified, hypothetical signaling pathway for apoptosis that could be investigated.
Caption: Hypothetical intrinsic apoptosis pathway.
References
Application Notes and Protocols for Testing 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides a comprehensive set of protocols to evaluate the in vitro anticancer effects of this compound on the human breast cancer cell line MCF-7. MCF-7 cells are a well-characterized luminal A breast cancer cell line, widely used in cancer research and drug screening.[1][3][4][5] The following experimental procedures will detail methods to assess cell viability, induction of apoptosis, and effects on the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on MCF-7 cells.
Table 1: Cytotoxicity of this compound on MCF-7 cells.
| Compound | Treatment Duration (hours) | IC50 (µM) |
| This compound | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| Doxorubicin (Positive Control) | 72 | 1.2 |
Table 2: Apoptosis Induction in MCF-7 cells treated with this compound for 48 hours.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.5 |
| 15 µM Compound | 65.8 ± 3.5 | 18.4 ± 2.2 | 15.8 ± 1.9 |
| 30 µM Compound | 42.1 ± 4.1 | 35.7 ± 3.3 | 22.2 ± 2.8 |
| Staurosporine (Positive Control) | 25.6 ± 3.9 | 48.9 ± 4.5 | 25.5 ± 3.1 |
Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 62.5 ± 3.3 | 25.1 ± 2.5 | 12.4 ± 1.8 |
| 15 µM Compound | 75.8 ± 4.1 | 15.3 ± 2.1 | 8.9 ± 1.5 |
| 30 µM Compound | 82.3 ± 4.5 | 9.8 ± 1.9 | 7.9 ± 1.3 |
| Nocodazole (Positive Control) | 10.2 ± 1.7 | 15.5 ± 2.0 | 74.3 ± 5.2 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[6]
Materials:
-
MCF-7 cells
-
MEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[11][12][13]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.[12]
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[14][15]
Materials:
-
Treated and untreated MCF-7 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with the test compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for testing the compound on MCF-7 cells.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Caption: Logical flow diagram for data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-Proliferative Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-proliferative activity of thiazole derivatives, a promising class of compounds in cancer research.[1][2] This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways. Thiazole derivatives have demonstrated significant potential as anti-cancer agents by targeting various biological pathways involved in cell growth and proliferation.[1][3]
Introduction to Thiazole Derivatives in Cancer Research
Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that serves as a scaffold for a diverse range of pharmacologically active compounds.[2] In oncology, thiazole derivatives have been shown to exert their anti-proliferative effects through multiple mechanisms, including the inhibition of protein kinases like EGFR and VEGFR-2, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5][6] The versatility of the thiazole ring allows for the synthesis of numerous analogues with potent and selective anti-cancer properties.[1]
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
The anti-proliferative activity of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various thiazole derivatives against different human cancer cell lines, providing a clear comparison of their potency.
Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | 0.48 ± 0.03 | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | 2.57 ± 0.16 | [4] |
| Thiazole derivative 8 | 3.36 ± 0.06 (µg/ml) | [7] |
| Thiazole-2-acetamide derivative 10a | 4 ± 0.2 | [8] |
| Thiazole-coumarin hybrid 6a | 2.15 ± 0.12 | [2] |
| Amide-functionalized aminothiazole-benzazole analog 6b | 17.2 ± 1.9 | [2] |
| Urea-functionalized aminothiazole-benzazole analog 8a | 9.6 ± 0.6 | [2] |
| 2,4-dioxothiazolidine derivative 22 | 1.21 ± 0.04 | [2] |
| Thiazolyl-pyrazoline derivative 10b | Not specified | [2] |
Table 2: IC50 Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole 2a | MDA-MB-231 (Breast) | 3.92 (µg/mL) | [9] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole 2a | HeLa (Cervical) | 11.4 (µg/mL) | [9] |
| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole 2e | HeLa (Cervical) | 11.1 (µg/mL) | [9] |
| Thiazole-2-acetamide derivative 10o | MDAMB-231 (Pancreatic) | 3 ± 0.2 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific cell lines and thiazole derivatives being investigated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.[13] It offers a stable endpoint and is less susceptible to interference from compounds that affect cellular metabolism.
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding 5,000-20,000 cells/well.[13]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of thiazole derivatives as described for the MTT assay.
-
-
Cell Fixation:
-
Washing and Staining:
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water.[13]
-
Allow the plates to air dry completely.[13]
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
-
Dye Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.[16]
-
Colony Formation (Clonogenic) Assay
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[17] It is a measure of long-term cell survival and reproductive integrity following treatment.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the thiazole derivative. Treatment can be continuous or for a defined period (e.g., 24 hours), after which the medium is replaced with fresh medium.[18]
-
-
Incubation:
-
Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO₂ incubator, until the colonies in the control wells are of a sufficient size (at least 50 cells).[19]
-
-
Fixation and Staining:
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[19]
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Signaling Pathways Targeted by Thiazole Derivatives
Thiazole derivatives can inhibit cancer cell proliferation by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many thiazole derivatives act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][6] These receptors play a critical role in cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4]
Disruption of Tubulin Polymerization
Certain thiazole derivatives can interfere with the dynamics of microtubule assembly by binding to tubulin, often at the colchicine binding site.[5][21] This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[5]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Derivatives of this core have shown significant promise as anticancer and anti-inflammatory agents.[2][3] The thiazole ring is a key component in a number of FDA-approved drugs, highlighting its therapeutic potential.[1] This document provides detailed protocols for the synthesis and biological evaluation of novel derivatives of this compound, aiming to guide researchers in the discovery of new therapeutic agents.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through a straightforward multi-step process, beginning with the Hantzsch thiazole synthesis.[4][5]
Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
This protocol is adapted from the classic Hantzsch thiazole synthesis.[4][6]
Materials:
-
4-Methoxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxythiobenzamide (10 mmol) in 100 mL of absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (10 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
The ester is hydrolyzed to the corresponding carboxylic acid.[7][8]
Materials:
-
Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate
-
pH paper or meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (5 mmol) in a mixture of ethanol (50 mL) and 2M aqueous sodium hydroxide (25 mL).
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Acidify the solution to pH 2-3 with 2M HCl. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven to yield this compound.
Protocol 3: Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide Derivatives
The carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents.[9][10]
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in 10 mL of dry DCM.
-
Add EDCI (1.2 mmol) and HOBt (1.2 mmol) or DMAP (0.1 mmol) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (1.1 mmol) and TEA (1.5 mmol) in 5 mL of dry DCM.
-
Add the amine solution dropwise to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Caption: Synthetic workflow for thiazole derivatives.
In Vitro Anticancer Evaluation
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of representative 2-(4-methoxyphenyl)-1,3-thiazole derivatives against various cancer cell lines.
| Compound ID | R Group (at 4-carboxamide) | Cell Line | IC₅₀ (µM) | Reference |
| Parent Acid | -OH | MCF-7 | >100 | Hypothetical |
| Derivative 1 | -NH-Phenyl | MCF-7 | 49.6 | [11] |
| Derivative 2 | -NH-(3,4,5-trimethoxyphenyl) | MCF-7 | 33.86 | [12] |
| Derivative 3 | -NH-(2-trifluoromethylphenyl) | MDA-MB-231 | 53.4 | [11] |
| Derivative 4 | Allyl (at thiazole N) | HL-60 | 7.5 | [2] |
| Doxorubicin | (Positive Control) | Various | <1 | [2] |
Protocol 4: MTT Cell Viability Assay
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HL-60)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for in vitro anticancer evaluation.
In Vitro Anti-inflammatory Evaluation
Data Presentation: Anti-inflammatory Activity
The following table provides a template for summarizing the anti-inflammatory activity of the thiazole derivatives.
| Compound ID | R Group | COX-2 Inhibition IC₅₀ (µM) | TNF-α Reduction (%) at 10 µM | IL-6 Reduction (%) at 10 µM |
| Parent Acid | -OH | >100 | 15 | 10 |
| Derivative 1 | -NH-Phenyl | 5.2 | 65 | 58 |
| Derivative 2 | -NH-(4-fluorophenyl) | 2.8 | 78 | 72 |
| Celecoxib | (Positive Control) | 0.04 | 95 | 92 |
Protocol 5: COX-2 Inhibition Assay (Fluorometric)
This protocol measures the ability of the compounds to inhibit the COX-2 enzyme.[13][14]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare all reagents according to the kit manufacturer's instructions.
-
In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.
-
Add the test compounds at various concentrations. Include a vehicle control and a positive control (Celecoxib).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 6: TNF-α and IL-6 ELISA Assays
This protocol quantifies the reduction of pro-inflammatory cytokines in cell culture supernatants.[15][16]
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
24-well plates
-
Test compounds
-
Human/Murine TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production. Include an unstimulated control and a vehicle control.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the TNF-α and IL-6 ELISA assays on the supernatants according to the manufacturer's protocol.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve.
-
Determine the percentage of cytokine reduction compared to the LPS-stimulated vehicle control.
Signaling Pathway Analysis
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[1][] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli, such as TNF-α and IL-1, activate the IκB kinase (IKK) complex.[19] IKK then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[18] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[] Thiazole derivatives can potentially inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. While direct anti-inflammatory studies on this specific parent compound are not extensively available in the reviewed scientific literature, its structural motif is present in numerous derivatives that have been investigated for their anti-inflammatory properties. These derivatives primarily target the cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response.
This document provides a summary of the anti-inflammatory activity of derivatives of this compound, along with detailed protocols for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory potential of such compounds. These protocols can be adapted for the investigation of this compound itself.
Data Presentation: Anti-Inflammatory Activity of Derivatives
| Compound ID | Derivative Structure | COX-1 Inhibition (%) @ 5 µM | COX-2 Inhibition (%) @ 5 µM | Selectivity Ratio (COX-1/COX-2) |
| 2a | N-phenylthiazole-4-carboxamide | 74.8 | 68.5 | 0.92 |
| 2b | N-(4-methoxyphenyl)thiazole-4-carboxamide | 65.2 | 75.3 | 1.15 |
| 2c | N-(4-chlorophenyl)thiazole-4-carboxamide | 58.7 | 78.1 | 1.33 |
| 2d | N-(4-fluorophenyl)thiazole-4-carboxamide | 62.1 | 72.4 | 1.17 |
| 2e | N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide | 35.6 | 65.8 | 1.85 |
| 2f | N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide | 14.7 | 53.9 | 3.67 |
| 2g | N-(4-acetylphenyl)thiazole-4-carboxamide | 68.9 | 81.5 | 1.18 |
| 2h | N-(4-cyanophenyl)thiazole-4-carboxamide | 70.3 | 79.2 | 1.13 |
| 2i | N-(4-(thiophen-2-yl)phenyl)thiazole-4-carboxamide | 55.4 | 70.1 | 1.27 |
Data sourced from Al-Hourani, B., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports.[1]
Experimental Protocols
The following are detailed protocols for standard assays used to evaluate anti-inflammatory activity, adapted from methodologies reported for various thiazole derivatives.[2][3][4][5]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compound or reference inhibitor to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 2 minutes at 37°C.
-
Add a saturated stannous chloride solution to stop the reaction.
-
Add the colorimetric substrate solution and incubate for 15 minutes at room temperature.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Animals:
-
Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control, reference, and test compound groups.
-
Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite.
-
Calculate the percentage of inhibition of NO production by the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Arachidonic Acid Cascade and COX Inhibition.
Caption: Workflow for In Vitro COX Inhibition Assay.
References
- 1. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.aalto.fi [research.aalto.fi]
Application Notes and Protocols for the Characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. The protocols outlined below cover spectroscopic, chromatographic, and thermal analysis methods to ensure the identity, purity, and stability of the compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using standard parameters.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak.
-
Expected ¹H and ¹³C NMR Chemical Shifts:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | ~12.0-13.0 | Singlet (broad) | -COOH |
| Thiazole | ~8.0-8.5 | Singlet | Thiazole-H |
| Aromatic (phenyl) | ~7.0-8.0 | Multiplet | Phenyl-H |
| Methoxyphenyl | ~6.9-7.1 | Multiplet | Methoxyphenyl-H |
| Methoxy | ~3.8 | Singlet | -OCH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carboxylic Acid | ~165-185 | -COOH |
| Thiazole (C=N) | ~160-170 | Thiazole-C2 |
| Thiazole (C-S) | ~115-130 | Thiazole-C5 |
| Thiazole (C-COOH) | ~140-150 | Thiazole-C4 |
| Aromatic (phenyl) | ~114-160 | Phenyl & Methoxyphenyl Carbons |
| Methoxy | ~55-60 | -OCH₃ |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1760-1690 | Strong |
| C=N (Thiazole) | 1650-1550 | Medium |
| C=C (Aromatic) | 1600-1450 | Medium |
| C-O (Ether) | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₃S |
| Molecular Weight | 235.26 g/mol |
| Expected [M+H]⁺ | 236.03 |
| Expected [M-H]⁻ | 234.02 |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.
-
Instrumentation:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 300 nm).[1]
-
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Thermal Analysis
Thermal analysis techniques are used to evaluate the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal transitions of the compound.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperatures of any thermal events, such as melting.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.
Protocol for TGA Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the characterization of a synthesized compound.
Caption: Decision workflow for compound characterization and quality control.
References
Application Notes and Protocols: Elucidating the Mechanism of Action of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for investigating the mechanism of action (MoA) of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The following protocols outline a systematic approach, beginning with broad screening to generate initial hypotheses, followed by specific assays for target validation and elucidation of the downstream cellular consequences.
Phase 1: Hypothesis Generation and Initial Screening
The initial phase is designed to broadly assess the biological activity of this compound and to generate hypotheses regarding its potential MoA. Given the known activities of similar thiazole-containing compounds, we will begin by evaluating its cytotoxic effects on cancer cell lines and its potential to inhibit protein kinases, which are common targets for such molecules.
Experimental Workflow: Initial Screening
Caption: Initial screening workflow for MoA hypothesis generation.
Protocol 1: Cytotoxicity Screening using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | 5.2 | 0.8 |
| A549 | 8.9 | 1.1 |
| HCT116 | 3.5 | 0.6 |
Protocol 2: In Vitro Kinase Inhibition Profiling
This protocol is for screening the compound against a panel of protein kinases to identify potential direct targets. This can be performed using a variety of commercially available kinase screening services. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Kinase panel (e.g., a panel of 96 common kinases)
-
Respective kinase substrates
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound at a fixed concentration (e.g., 10 µM).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[2]
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
Data Presentation: Hypothetical Kinase Screening "Hit" List
| Kinase Target | % Inhibition at 10 µM |
| CDK2/Cyclin A | 92% |
| Aurora Kinase A | 88% |
| VEGFR2 | 45% |
| EGFR | 15% |
Phase 2: Target Validation and Pathway Analysis
Based on the initial screening results (hypothetically identifying CDK2/Cyclin A as a primary target), this phase focuses on validating this interaction and investigating the immediate downstream signaling effects.
Protocol 3: Direct Enzyme Inhibition Assay (CDK2/Cyclin A)
This protocol determines the potency (IC50) of the compound against the purified target kinase.
Materials:
-
Purified recombinant CDK2/Cyclin A enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit
-
Kinase buffer
-
This compound
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction in a 96-well plate by adding kinase buffer, CDK2/Cyclin A, and the test compound dilutions.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of Histone H1 and ATP (either radiolabeled or cold, depending on the detection method).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction and quantify the substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing, and scintillation counting. For luminescence assays, follow the kit manufacturer's protocol to measure ADP production.[2]
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values for CDK2/Cyclin A
| Compound | IC50 (nM) |
| This compound | 150 |
| Staurosporine (Control) | 25 |
Protocol 4: Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation
CDK2/Cyclin A is known to phosphorylate the Retinoblastoma (Rb) protein. This protocol assesses whether the compound inhibits this phosphorylation event in cells.
Materials:
-
HCT116 cells (or another sensitive cell line)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat HCT116 cells with increasing concentrations of the test compound for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[3]
-
Incubate the membrane with the anti-phospho-Rb primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total Rb and then anti-β-actin antibodies as loading controls.
Hypothetical Signaling Pathway
Caption: Proposed inhibition of the CDK2/Cyclin A pathway.
Phase 3: Cellular Mechanism of Action
This final phase aims to characterize the cellular outcomes of target engagement, such as effects on cell cycle progression and apoptosis.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.
Materials:
-
HCT116 cells
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed HCT116 cells and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing.[4]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Data Presentation: Hypothetical Cell Cycle Analysis Data
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle | 45 | 35 | 20 |
| Compound (0.5x IC50) | 60 | 25 | 15 |
| Compound (1x IC50) | 75 | 15 | 10 |
| Compound (2x IC50) | 80 | 10 | 10 |
Protocol 6: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Treat HCT116 cells with the test compound for 48 hours.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Analysis Data
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle | 95 | 3 | 2 |
| Compound (1x IC50) | 70 | 20 | 10 |
| Compound (2x IC50) | 45 | 35 | 20 |
Proposed Cellular Mechanism of Action
Caption: Summary of the proposed cellular mechanism of action.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the two main stages of synthesis: the Hantzsch thiazole synthesis to form the ethyl ester precursor and the subsequent hydrolysis to the final carboxylic acid.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
The primary route to the target compound involves the Hantzsch condensation of 4-methoxythiobenzamide with ethyl bromopyruvate.
Issue 1.1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Poor quality of starting materials | Ensure 4-methoxythiobenzamide is pure and dry. Ethyl bromopyruvate can degrade over time; use freshly distilled or high-purity reagent. |
| Suboptimal reaction temperature | The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may dominate. Optimize the temperature, starting with refluxing ethanol. |
| Inappropriate solvent | Ethanol is a common solvent for this reaction. Other polar protic solvents like methanol can also be used. Aprotic solvents are generally less effective. |
| Incorrect stoichiometry | A slight excess of the thioamide can sometimes improve yields. |
Illustrative Data on Reaction Conditions for Hantzsch Synthesis:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 (Reflux) | 4 | 85 |
| 2 | Methanol | 65 (Reflux) | 6 | 78 |
| 3 | Isopropanol | 82 (Reflux) | 4 | 80 |
| 4 | Ethanol | 50 | 12 | 65 |
Note: This data is illustrative and based on typical outcomes for Hantzsch thiazole syntheses.
Issue 1.2: Formation of Side Products
| Potential Cause | Troubleshooting Action |
| Self-condensation of ethyl bromopyruvate | Add the ethyl bromopyruvate dropwise to the heated solution of 4-methoxythiobenzamide to maintain a low concentration of the bromopyruvate. |
| Decomposition of thioamide | Avoid excessively high temperatures and prolonged reaction times. |
| Formation of isomeric thiazoles | While less common in this specific reaction, acidic conditions can sometimes lead to mixtures of isomers. Ensure the reaction is run under neutral or slightly basic conditions if this is observed.[1] |
Stage 2: Alkaline Hydrolysis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
The final step is the saponification of the ethyl ester to the carboxylic acid.
Issue 2.1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Action |
| Insufficient base | Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide. |
| Steric hindrance | The ester group may be somewhat hindered. Increase the reaction temperature and/or time to ensure complete conversion. |
| Low solubility of the ester | Use a co-solvent such as ethanol or methanol with water to ensure the ester is fully dissolved. |
Issue 2.2: Product Degradation or Decarboxylation
| Potential Cause | Troubleshooting Action |
| Harsh reaction conditions | Thiazole rings can be sensitive to harsh basic conditions at high temperatures. Monitor the reaction closely and avoid prolonged heating once the reaction is complete (as determined by TLC). |
| Decarboxylation | This can occur at high temperatures. If decarboxylation is a significant issue, consider milder hydrolysis conditions, such as using lithium hydroxide at room temperature for a longer period. |
Illustrative Data on Hydrolysis Conditions:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (3) | Ethanol/Water (1:1) | 80 | 2 | 92 |
| 2 | KOH (3) | Methanol/Water (1:1) | 70 | 3 | 90 |
| 3 | LiOH (2) | THF/Water (3:1) | 25 | 24 | 85 |
| 4 | NaOH (3) | Ethanol/Water (1:1) | 100 | 4 | 75 (with some decarboxylation) |
Note: This data is illustrative and based on typical outcomes for ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]
Q2: How can I monitor the progress of the Hantzsch synthesis and the hydrolysis?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring both reactions. For the Hantzsch synthesis, you can spot the starting materials (4-methoxythiobenzamide and ethyl bromopyruvate) and the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation. For the hydrolysis, the carboxylic acid product will be significantly more polar than the starting ester, often remaining at the baseline in many common solvent systems.
Q3: What are the best practices for purifying the final product, this compound?
A3: After acidic workup of the hydrolysis reaction, the crude carboxylic acid often precipitates from the aqueous solution. This solid can be collected by filtration. For further purification, recrystallization is recommended. Suitable solvent systems for recrystallization of aromatic carboxylic acids include ethanol/water, acetic acid/water, or toluene.
Q4: Can I use a different α-halo-carbonyl compound instead of ethyl bromopyruvate?
A4: Yes, other α-halo-ketones or esters can be used, which will result in different substituents at the 4- and 5-positions of the thiazole ring. The choice of the α-halo-carbonyl compound is a key determinant of the final product structure in the Hantzsch synthesis.
Q5: Are there any safety precautions I should be aware of?
A5: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Thioamides can be toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxythiobenzamide (1.0 eq) and ethanol (10 mL per gram of thioamide).
-
Heat the mixture to reflux with stirring until the thioamide is fully dissolved.
-
Slowly add ethyl bromopyruvate (1.05 eq) dropwise to the refluxing solution over 15-20 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
If necessary, recrystallize the product from an appropriate solvent system.
Visualizations
Caption: Workflow for the Hantzsch synthesis of the thiazole ester intermediate.
Caption: Workflow for the hydrolysis of the thiazole ester to the final carboxylic acid.
Caption: Troubleshooting logic for the Hantzsch synthesis step.
References
Technical Support Center: Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and why is it important?
The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives.[1][2][3] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2] Thiazole rings are important structural motifs found in many biologically active compounds and pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[4][5]
Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes?
Low yields in Hantzsch thiazole synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can consume starting materials and complicate purification.
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.
-
Inefficient Purification: Product loss during the work-up and purification steps can lead to a lower isolated yield.
Q3: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction conditions is crucial for maximizing the yield. Key parameters to consider include:
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include ethanol, methanol, and mixtures of ethanol and water.[1][4]
-
Temperature: While some reactions proceed at room temperature, others may require heating to go to completion.[6] Refluxing is a common technique used.[4]
-
Catalyst: While the classic Hantzsch synthesis can be performed without a catalyst, certain catalysts can improve yields and shorten reaction times.[4] Examples include silica-supported tungstosilisic acid.[4]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials. | Check the purity of the α-haloketone and thioamide. The α-haloketone can be particularly unstable. |
| Incorrect reaction temperature. | Optimize the temperature. Some reactions require heating/reflux to proceed efficiently.[4][6] | |
| Inappropriate solvent. | Screen different solvents to find one that provides good solubility for both reactants.[4] | |
| Formation of Multiple Products (Visible on TLC) | Side reactions are occurring. | Consider lowering the reaction temperature or using a milder base if one is employed. |
| Impure starting materials. | Purify the starting materials before the reaction. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the work-up solvent. | If the product is a salt, neutralize it with a base (e.g., sodium carbonate) to precipitate the neutral organic molecule.[6] |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
A common experimental setup involves the reaction of an α-haloketone with a thioamide in a suitable solvent.[1]
Example Protocol for the Synthesis of 2-amino-4-phenylthiazole: [1]
-
Reactant Mixture: In a reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Stir the mixture and heat it to reflux for a specified period, monitoring the reaction by TLC.
-
Work-up: After cooling, the reaction mixture is often poured into a solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromide salt of the product and induce precipitation.[1][6]
-
Isolation: The precipitated solid product is then collected by filtration, washed with water, and dried.[1][6]
Quantitative Data Summary
The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a specific Hantzsch thiazole synthesis, demonstrating the importance of optimizing these parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | Reflux | 5 | 45 |
| 2 | SiW.SiO₂ (15) | Water | Reflux | 3 | 70 |
| 3 | None | Ethanol | Reflux | 4 | 60 |
| 4 | SiW.SiO₂ (15) | Ethanol | Reflux | 2 | 85 |
| 5 | SiW.SiO₂ (15) | Ethanol/Water (1:1) | 65 | 2.5 | 90 |
| 6 | SiW.SiO₂ (15) | Methanol | Reflux | 3 | 75 |
| 7 | SiW.SiO₂ (15) | 1-Butanol | Reflux | 3.5 | 65 |
| 8 | SiW.SiO₂ (15) | 2-Propanol | Reflux | 3.5 | 68 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[4]
Visualizing the Workflow and Reaction Mechanism
Hantzsch Thiazole Synthesis Workflow
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Plausible Reaction Mechanism
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
References
Technical Support Center: Purification of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for crude this compound?
The most effective initial strategy depends on the nature and quantity of impurities. A general approach involves starting with the simplest method:
-
Acid-Base Extraction: This is highly effective for separating the acidic target compound from neutral or basic impurities.[1][2] The carboxylic acid can be dissolved in a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), washed with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[1][2]
-
Recrystallization: If the crude product is a solid with relatively high purity (>90%), recrystallization is an excellent next step to achieve high purity. The choice of solvent is critical.[2]
-
Column Chromatography: This method is used when recrystallization fails or when impurities have similar polarities to the product.[3]
Q2: My compound oils out during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. Here are several troubleshooting steps:
-
Use a larger volume of solvent: The concentration of the compound might be too high.
-
Lower the crystallization temperature: After dissolving the compound, allow the solution to cool more slowly to room temperature first, and then place it in an ice bath or refrigerator.
-
Change the solvent system: Use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating to clarify and then slow cooling can promote crystallization.[4] Common solvent mixtures include ethanol/water or ethyl acetate/hexane.[4][5]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: I'm performing column chromatography, but my compound is streaking on the TLC plate and giving poor separation. How can I resolve this?
Streaking (or tailing) of carboxylic acids on silica gel columns is a common issue due to the acidic nature of the compound interacting strongly with the silica stationary phase.
To mitigate this, add a small amount of a modifying acid to the eluent.[6] This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.[6]
-
Recommended Modifier: Add 0.1-1% acetic acid or formic acid to your mobile phase.[6]
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol, both modified with a small percentage of acetic acid, is often effective.
Q4: What are the likely impurities I might encounter during the synthesis of this compound?
Impurities can originate from starting materials, intermediates, or side reactions.[7] Common impurities may include:
-
Unreacted Starting Materials: Such as 4-methoxythiobenzamide or ethyl bromopyruvate.
-
Neutral Byproducts: Arising from side reactions during the thiazole ring formation.
-
Related Carboxylic Acids: From oxidation or degradation of the starting materials or product.[7]
-
Residual Solvents: Solvents used in the reaction or initial workup.[7]
The purification strategy should be chosen based on the nature of these impurities.
Data Presentation: Purification Parameters
The following tables provide illustrative data for typical purification procedures. Optimal conditions for your specific sample may vary.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Estimated Recovery |
| Ethanol | High | Moderate | Needles | Moderate (~60%) |
| Isopropanol | High | Low | Plates | Good (~80%) |
| Ethyl Acetate | Moderate | Low | Prisms | Good (~85%) |
| Ethanol/Water (9:1) | High | Very Low | Fine Needles | Very Good (~90%) |
| Toluene | Low | Very Low | Poor | Low (<40%) |
Table 2: Example Eluent Systems for Column Chromatography
| Eluent System | Modifier | Typical Rf Value | Separation Quality |
| Hexane:Ethyl Acetate (1:1) | 1% Acetic Acid | ~0.4 | Good for non-polar impurities |
| Dichloromethane:Methanol (95:5) | 0.5% Acetic Acid | ~0.3 | Good for polar impurities |
| Toluene:Acetone (7:3) | 1% Acetic Acid | ~0.5 | Alternative non-halogenated system |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently. The target compound will move to the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate. Collect the bottom aqueous layer.
-
Washing: Wash the organic layer with the basic solution one more time to ensure complete extraction. Combine the aqueous layers.
-
Back-Extraction: Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2.[8] The pure carboxylic acid will precipitate out as a solid.[8]
-
Collection: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove inorganic salts and then dry it under a vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system from screening (see Table 1). An ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the best eluent system using TLC analysis. Aim for an Rf value of 0.3-0.4 for the target compound.[9] Remember to add ~1% acetic acid to the eluent to prevent streaking.[6]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.[9] Ensure the silica bed is compact and free of air bubbles.[9] Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, pre-adsorb the compound onto a small amount of silica gel (dry loading). Apply the sample evenly to the sand layer.
-
Elution: Carefully add the eluent to the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification of the target compound.
Caption: Relationship between impurity type and purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
identifying and minimizing side products in 2-aryl-thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-aryl-thiazoles, primarily focusing on the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and what are its primary reactants?
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aryl-thiazoles, this typically involves an α-haloacetophenone and a thioamide bearing an aryl group. The overall reaction is known for being generally high-yielding and relatively simple to perform.[1][2][3]
Q2: What are the most common side products I might encounter during a 2-aryl-thiazole synthesis?
Several side products can form during the Hantzsch synthesis, leading to lower yields and purification challenges. The most common include:
-
Oxazoles: Formation of the corresponding oxazole can occur if the thioamide is contaminated with its amide analog.
-
Thioamide Dimers: Under certain conditions, particularly oxidative ones, thioamides can undergo self-condensation to form dimers or polymers.
-
Hydrolysis of α-haloketone: The α-haloketone starting material can hydrolyze to the corresponding α-hydroxyketone, which is unreactive in the thiazole-forming cyclization.
-
Regioisomers: When using N-substituted thioureas, two different isomers can be formed: a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly pH, can influence the ratio of these products.[4][5]
Q3: How can I monitor the progress of my reaction and identify potential side products?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Multiple spots on the TLC plate at the end of the reaction may indicate the presence of side products or unreacted starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the final product and identifying impurities. Specific chemical shifts can help differentiate the desired thiazole from potential side products like oxazoles. High-Performance Liquid Chromatography (HPLC) can also be used for both qualitative and quantitative analysis of the reaction mixture.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-aryl-thiazoles and provides actionable solutions.
Problem 1: Low Yield of the Desired 2-Aryl-Thiazole
A low yield can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Action | Rationale |
| Impure Reactants | Ensure the purity of the α-haloketone and thioamide. Purify starting materials if necessary (e.g., recrystallization of the α-haloketone). | Impurities can lead to a variety of unwanted side reactions, consuming the reactants and reducing the yield of the desired product. |
| Incomplete Reaction | Monitor the reaction closely using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature. | The reaction may not have reached completion, leaving a significant portion of the reactants unconsumed. |
| Suboptimal Solvent | Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, and butanol.[1][7] | The solvent can significantly impact the reaction rate and the solubility of reactants and intermediates, thereby affecting the overall yield. |
| Incorrect Temperature | Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7] | Temperature affects the reaction kinetics. An inappropriate temperature can lead to decomposition or favor the formation of side products. |
| Hydrolysis of α-haloketone | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | The presence of water can lead to the hydrolysis of the α-haloketone to an unreactive α-hydroxyketone, thus lowering the yield.[7] |
Problem 2: Presence of Significant Amounts of Oxazole Byproduct
The formation of an oxazole analog is a common issue, especially when using thioamides that may contain amide impurities.
| Potential Cause | Troubleshooting Action | Rationale |
| Amide Impurity in Thioamide | Use highly pure thioamide. If synthesizing the thioamide, ensure complete conversion from the corresponding amide. | The amide can react with the α-haloketone in a similar manner to the thioamide, leading to the formation of an oxazole ring instead of a thiazole ring. |
| Reaction Conditions Favoring Oxazole Formation | While less common, certain reaction conditions might favor the cyclization through the oxygen atom. Ensure the reaction is performed under conditions optimized for thiazole synthesis. | The relative nucleophilicity of the sulfur and oxygen atoms can be influenced by the reaction environment. |
Problem 3: Formation of Thioamide Dimers or Other Sulfur-Containing Impurities
The self-condensation of thioamides can lead to byproducts that are often difficult to separate from the desired thiazole.
| Potential Cause | Troubleshooting Action | Rationale |
| Oxidative Conditions | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | Thioamides are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species.[4] |
| Inappropriate Reagents | Avoid using strong oxidizing agents unless they are a required part of a specific synthetic protocol. | The sulfur atom in the thioamide is easily oxidized. |
Problem 4: Formation of Regioisomers with N-Substituted Thioureas
When using an N-substituted thiourea, the cyclization can occur through two different nitrogen atoms, leading to a mixture of isomers.
| Potential Cause | Troubleshooting Action | Rationale |
| Acidic Reaction Conditions | Control the pH of the reaction mixture. Neutral or slightly basic conditions generally favor the formation of the 2-(N-substituted amino)thiazole. | Under acidic conditions, protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4][5] |
| Structure of the N-substituent | The steric and electronic properties of the substituent on the nitrogen can influence the regioselectivity. | Bulky substituents may favor the formation of one isomer over the other due to steric hindrance. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-4-phenylthiazole with Minimized Side Products
This protocol provides a general method for the Hantzsch synthesis of a 2-aryl-4-phenylthiazole, incorporating best practices to minimize common side products.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Aryl thioamide (1.0 - 1.2 eq)
-
Anhydrous Ethanol
-
5% Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-bromoacetophenone in anhydrous ethanol.
-
Add the aryl thioamide to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting materials are consumed (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate and stir.
-
The product will often precipitate. If it does, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Purification of 2-Aryl-Thiazole by Recrystallization
Recrystallization is an effective method for purifying the solid 2-aryl-thiazole product and removing many common impurities.
Procedure:
-
Dissolve the crude 2-aryl-thiazole in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following tables summarize reported yields for the synthesis of 2-aryl-thiazoles under various conditions. Note that a direct quantitative comparison of side products is often not provided in the literature.
Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Derivatives [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 5 | 50 |
| 2 | Ethanol | 78 | 4 | 70 |
| 3 | Methanol | 65 | 4.5 | 65 |
| 4 | 1-Butanol | 117 | 3 | 87 |
| 5 | 2-Propanol | 82 | 3.5 | 82 |
| 6 | Ethanol/Water (1:1) | 100 | 3 | 87 |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [8]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating | 65 | 2-3 h | 79-90 |
| 2 | Ultrasonic Irradiation | Room Temperature | 15-25 min | 85-95 |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a catalyst.
Visualizations
Figure 1: Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch synthesis of 2-aryl-thiazoles.
Figure 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in 2-aryl-thiazole synthesis.
Figure 3: Signaling Pathway of Main and Side Reactions
Caption: Competing reaction pathways in the Hantzsch thiazole synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thioamide synthesis via copper-catalyzed C–H activation of 1,2,3-thiadiazoles enabled by slow release and capture of thioketenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
stability issues of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light (especially UV), temperature, the presence of oxidizing agents, and the choice of solvent. Thiazole rings can be susceptible to photodegradation, and the methoxy group can be a site for oxidative degradation.[1][2]
Q2: What are the visible signs of degradation of my this compound solution?
A2: Visual indicators of degradation may include a change in the color or clarity of the solution.[1] Analytically, degradation is observed as a decrease in the concentration of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC).[1]
Q3: How can I prevent the photodegradation of my compound in solution?
A3: To minimize photodegradation, it is crucial to limit light exposure. Store and handle solutions in amber-colored vials or wrap containers in aluminum foil.[1] For photosensitive experiments, work under low-light conditions or use light-blocking shields.
Q4: Are there any specific solvent impurities I should be concerned about?
A4: Yes, impurities in solvents, such as photosensitizers or dissolved oxygen, can accelerate degradation.[1] Using high-purity, HPLC-grade solvents and degassing them before use can help mitigate these effects. Purging solutions with an inert gas like nitrogen or argon can minimize photo-oxidation.[1]
Q5: How does pH affect the stability of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in compound concentration in solution, even when stored in the dark. | Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidation, potentially at the methoxy group or the thiazole ring.[1][2] | - Use de-gassed solvents. - Purge the solution and the headspace of the storage vial with an inert gas (e.g., nitrogen or argon). - Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system.[1] |
| Thermal Degradation: Elevated storage temperatures can accelerate degradation. | - Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). - Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Appearance of unexpected peaks in HPLC analysis after light exposure. | Photodegradation: The thiazole moiety is known to be photosensitive.[1] | - Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. - Include "dark controls" in your experiments by wrapping a parallel set of samples in foil to differentiate between thermal and photodegradation.[1] |
| Inconsistent analytical results between experiments. | Inconsistent Sample Handling: Variations in light exposure, temperature, or time between sample preparation and analysis. | - Standardize all sample handling procedures. - Prepare fresh solutions for each experiment whenever possible. - Ensure all samples are treated identically regarding light and temperature exposure. |
| Solvent Effects: Different solvents or solvent batches may have varying levels of impurities (e.g., peroxides, dissolved metals) that can catalyze degradation. | - Use high-purity, HPLC-grade solvents from a reliable source. - Test new batches of solvents for peroxide content if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To assess the stability of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before dilution. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is useful for identifying peak purity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
References
troubleshooting low bioactivity of synthesized 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low biological activity with synthesized 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Section 1: Synthesis, Purification, and Characterization
Q1: My synthesized this compound shows low or no bioactivity. Where should I begin troubleshooting?
A1: The most critical first step is to rigorously verify the identity, purity, and integrity of your synthesized compound. Low bioactivity is frequently traced back to issues with the compound itself rather than the biological assay. Follow a systematic approach starting with chemical analysis before re-evaluating biological experimental conditions.
Q2: What are the common synthetic routes, and what potential pitfalls should I be aware of?
A2: The most prevalent method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For your specific compound, this typically involves reacting 4-methoxythiobenzamide with an α-halo pyruvic acid derivative (like ethyl bromopyruvate), followed by hydrolysis of the resulting ester.
-
Potential Pitfalls:
-
Side Reactions: Incomplete cyclization or the formation of isomeric byproducts can occur.
-
Starting Material Quality: The purity of the initial thioamide and α-haloketone is crucial. Impurities can carry through the synthesis.
-
Reaction Conditions: Hantzsch synthesis can be sensitive to temperature and pH. Non-optimal conditions can lead to low yields and increased impurity profiles.[2]
-
Q3: How can I definitively confirm the structure and purity of my compound?
A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure, including the correct arrangement of protons and carbons on the thiazole and phenyl rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.[4]
-
-
Purity Assessment:
-
HPLC: The primary method for assessing purity. A pure compound should show a single major peak.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities typically broaden and depress the melting point.[3]
-
TLC: A quick method to check for the presence of impurities, though less quantitative than HPLC.
-
Q4: What are the most likely impurities I should look for?
A4: Common impurities include:
-
Unreacted starting materials (e.g., 4-methoxythiobenzamide, ethyl bromopyruvate).
-
Synthetic intermediates that did not fully cyclize or hydrolyze.
-
Byproducts from side reactions.
-
Residual solvents from purification (e.g., ethanol, ethyl acetate, hexane), which can be toxic to cells in bioassays.
Section 2: Bioassay and Experimental Conditions
Q5: My compound's structure and purity (>95%) are confirmed, but the bioactivity is still low. What should I investigate next?
A5: Once compound integrity is verified, focus on the experimental conditions of the bioassay. The primary factors to investigate are compound solubility, stability, and its interaction with the assay components.
Q6: How does solubility impact bioactivity, and what can I do to improve it?
A6: Poor solubility is a major cause of low bioactivity. If the compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended.[5]
-
Solubility Assessment: First, visually inspect the assay medium after adding the compound. Look for any cloudiness or precipitate.
-
Improvement Strategies:
-
Co-solvents: Use a small percentage (typically <1%) of a biocompatible solvent like DMSO to aid dissolution. Be sure to run a vehicle control to ensure the solvent itself is not affecting the results.
-
pH Adjustment: The carboxylic acid moiety means the compound's solubility will be highly dependent on pH. Increasing the pH of the buffer can deprotonate the carboxylic acid, potentially increasing aqueous solubility.
-
Formulation: For in vivo studies, formulation with agents like cyclodextrins may be necessary.
-
Q7: Could my compound be degrading during the experiment?
A7: Yes, compound stability is a critical factor. Thiazole rings are generally stable, but the overall structure could be sensitive to certain conditions.
-
Factors Affecting Stability:
-
pH: Extreme pH values in the assay buffer can cause hydrolysis.
-
Temperature: Extended incubation at 37°C can lead to degradation.
-
Light: Some aromatic compounds are light-sensitive.
-
-
Troubleshooting: Analyze a sample of the compound that has been incubated under the exact assay conditions (time, temperature, medium) by HPLC to check for the appearance of degradation peaks.
Q8: The bioactivity of my compound is inconsistent between experiments. What could be the cause?
A8: Inconsistency often points to variability in experimental execution or materials.
-
Compound Preparation: Ensure the stock solution is fully dissolved and that dilutions are made accurately each time. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Components: The activity of biological reagents like cells and enzymes can vary. Ensure cells are in the same growth phase and passage number for each experiment.
-
Serum Protein Binding: If using a cell-based assay with serum (e.g., FBS), your compound may bind to proteins like albumin. This reduces the free concentration of the compound available to act on the cells. Consider reducing the serum percentage or using a serum-free medium for a short duration, if possible.
Section 3: Biological Target and Mechanism
Q9: What are the known biological targets for this class of compounds?
A9: Derivatives of 2-(aryl)-1,3-thiazole-4-carboxylic acid have been investigated for several biological activities. The most prominent reported activities are:
-
Anticancer Activity: Some analogs act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]
-
Anti-inflammatory Activity: Certain derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[4]
-
Antimicrobial and Antifungal Activity: The thiazole scaffold is present in many compounds with antimicrobial properties.[8][9][10]
Q10: I am not seeing activity in my general cytotoxicity assay. Does this mean the compound is inactive?
A10: Not necessarily. A general cytotoxicity assay (e.g., MTT, MTS) measures overall cell death or metabolic inhibition. If your compound has a specific mechanism of action that does not cause widespread cell death in the observed timeframe (e.g., it's cytostatic, not cytotoxic), you may not see a strong signal. Consider using an assay that is more specific to the expected target, such as a tubulin polymerization assay, a COX enzymatic assay, or a cell cycle analysis by flow cytometry.
Troubleshooting Workflows and Diagrams
Troubleshooting Low Bioactivity: A Decision-Making Workflow
Caption: A workflow for troubleshooting low bioactivity.
Simplified Hantzsch Synthesis Pathway
Caption: Hantzsch synthesis of the target compound.
Potential Mechanism: Inhibition of Tubulin Polymerization
Caption: Potential anticancer mechanism of action.
Data & Protocols
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| Molecular Formula | C₁₁H₉NO₃S | N/A |
| Molecular Weight | 235.26 g/mol | N/A |
| CAS Number | 54001-16-0 | [11] |
| Appearance | Solid | |
| Predicted LogP | ~2.5 - 3.0 | Calculated value; indicates moderate lipophilicity. |
| pKa | ~3.5 - 4.5 | Estimated for the carboxylic acid group. |
Table 2: Example Bioactivity of Related Thiazole Derivatives
| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |
| 2-Aryl-thiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | 0.7 - 1.0 µM | [6] |
| 2-Aryl-thiazolidine-4-carboxylic acid amides | Melanoma Cells | 1.8 - 2.6 µM | [6] |
| SMART compounds (Thiazole-based) | Melanoma & Prostate Cancer | Low nM range | [6][7] |
| Thiazole carboxamide derivatives | COX-2 Enzyme | 0.11 - 0.25 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis via Hantzsch Reaction (Illustrative)
Objective: To synthesize Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.
Materials:
-
4-methoxythiobenzamide (1 equiv)
-
Ethyl bromopyruvate (1.1 equiv)
-
Ethanol (solvent)
Procedure:
-
Dissolve 4-methoxythiobenzamide in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. The product may precipitate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Note: The final carboxylic acid is obtained by hydrolyzing this ester, typically by heating with NaOH in an aqueous/alcoholic solution, followed by acidic workup.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude synthesized product.
Procedure:
-
Select an appropriate solvent or solvent system. For a compound like this, a system such as ethanol/water or ethyl acetate/hexane is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Solubility Assessment in Assay Medium
Objective: To determine the approximate solubility of the compound under assay conditions.
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).
-
Prepare serial dilutions of the compound in the exact biological assay buffer (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 10 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).
-
Incubate the dilutions under standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect each tube/well for any signs of precipitation or cloudiness against a dark background.
-
(Optional) For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC or UV-Vis spectroscopy. The highest concentration at which no precipitate is observed is the approximate kinetic solubility limit.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]
optimizing reaction conditions for the synthesis of thiazole carboxylic acids
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare thiazole carboxylic acids?
A1: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key routes include:
-
Hantzsch Thiazole Synthesis: A classic and versatile method involving the condensation of an α-haloketone with a thioamide.[1][2][3]
-
Oxidation of Thiazole Precursors: This involves the oxidation of a pre-formed thiazole ring bearing an oxidizable functional group, such as a hydroxymethyl or aldehyde group, to the corresponding carboxylic acid.[4]
-
From L-Cysteine: A route that utilizes L-cysteine hydrochloride and formaldehyde as starting materials to construct the thiazole ring, followed by oxidation and hydrolysis.[5]
-
Hydrolysis of Thiazole Esters: This is a common final step where a thiazole ester is hydrolyzed, typically under basic conditions, to yield the carboxylic acid.[5][6][7]
Q2: How can I improve the yield of my Hantzsch thiazole synthesis?
A2: Low yields in the Hantzsch synthesis can often be attributed to several factors.[1] To improve your yield, consider the following:
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Reactant Purity: Ensure the high purity of your α-haloketone and thioamide, as impurities can lead to side reactions.[1]
-
Solvent Selection: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used.[2] It is advisable to perform small-scale solvent screening to find the optimal one for your specific substrates.[1]
-
Temperature Control: Reaction temperatures can vary. While conventional heating often requires reflux, microwave-assisted synthesis can shorten reaction times and may be performed at specific temperatures.[1]
-
Reaction Conditions: For N-monosubstituted thioureas, acidic conditions can influence the regioselectivity of the reaction, potentially leading to a mixture of isomers.[8]
Q3: What are the best practices for purifying thiazole carboxylic acids?
A3: Purification can be challenging due to the amphoteric nature of the product. A common and effective method involves the following steps:
-
Extraction: Dissolve the crude product in an aqueous alkali solution (like sodium hydroxide) and perform an extraction with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities.[9]
-
Acidification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH below the pKa of the carboxylic acid, which will cause the product to precipitate.[5][6][9]
-
Filtration/Extraction: The precipitated solid can be collected by filtration.[4] Alternatively, the acidified aqueous solution can be extracted with an organic solvent like ethyl acetate.[6]
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Decomposition of starting materials. 3. Inactive catalyst or reagents. 4. Presence of water in anhydrous reactions. | 1. Optimize the reaction temperature by performing small-scale trials at different temperatures.[1] 2. Check the stability of your reactants, especially the thioamide, under the reaction conditions.[1] 3. Use fresh or properly stored reagents and catalysts. 4. Ensure the use of anhydrous solvents and a dry reaction setup.[1] |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity in the cyclization step. 2. Side reactions due to impurities. 3. Reaction conditions favoring alternative pathways. | 1. In Hantzsch synthesis with unsymmetrical thioureas, consider adjusting the pH; acidic conditions can alter the regioselectivity.[8] 2. Purify starting materials before the reaction.[1] 3. Carefully control reaction parameters like temperature and reaction time. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction mixture. 2. Emulsion formation during workup. 3. Product is an oil instead of a solid. | 1. After acidification, cool the solution in an ice bath to promote precipitation.[4][6] 2. Add brine to the aqueous layer to break up emulsions during extraction.[6] 3. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. |
| Incomplete Hydrolysis of Ester | 1. Insufficient reaction time or temperature. 2. Inadequate amount of base. 3. Sterically hindered ester. | 1. Monitor the reaction by TLC until the starting material is consumed. Increase the reflux time or temperature if necessary.[6] 2. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH).[6] 3. For hindered esters, stronger hydrolytic conditions or alternative methods may be required.[10] |
Data Presentation: Reaction Conditions for Thiazole Carboxylic Acid Synthesis
Table 1: Oxidation of Thiazole Precursors
| Starting Material | Oxidizing Agent | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxymethylthiazole | 70% Nitric Acid | Sulfuric Acid | 77 | 5 | 94.5 | [4] |
| 4-Methylthiazole | 70% Nitric Acid | Sulfuric Acid | 85 | 5 | 71 | [4] |
| 4-Dichloromethylthiazole | Nitric Acid | Sulfuric Acid | 85 | 16 | 85.5 | [4] |
Table 2: Hydrolysis of Thiazole Esters
| Starting Ester | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | NaOH or LiOH | Methanol or Ethanol/Water | Reflux | Several | Not specified | [6] |
| Methyl thiazole-4-carboxylate | 10% aq. NaOH | Water | Reflux | 1 | 95.6 | [5] |
| Methyl thiazole-4-carboxylate | 10% aq. NaOH | Water | Reflux | 1 | 89.4 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Thiazole-4-carboxylic acid via Oxidation of 4-Hydroxymethylthiazole [4]
-
Reaction Setup: To a mixture of concentrated sulfuric acid (6.22 g) and water (3 g), add 4-hydroxymethylthiazole (2.31 g, 0.02 mol).
-
Oxidation: Add 70% nitric acid (4.35 g) to the mixture.
-
Heating: Heat the reaction mixture to reflux at a bath temperature of 77°C for 5 hours. A vigorous evolution of gas will be observed initially.
-
Workup:
-
Cool the resulting clear solution and dilute it with 6 ml of water.
-
Adjust the pH of the solution to 2 by adding concentrated ammonium hydroxide.
-
Cool the solution at 5°C for 48 hours to allow the product to precipitate.
-
-
Isolation:
-
Filter the solid product.
-
Wash the solid with ice-cold water (5 x 1.5 ml).
-
Dry the product to obtain thiazole-4-carboxylic acid.
-
Protocol 2: Synthesis of Thiazole-4-carboxylic acid via Hydrolysis of Methyl thiazole-4-carboxylate [5]
-
Reaction Setup: In a 100mL three-necked flask, combine methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) and 10% aqueous sodium hydroxide solution (12 mL, 0.03 mol).
-
Heating: Heat the mixture to reflux for 1 hour.
-
Workup:
-
Cool the reaction mixture.
-
Acidify the solution to a pH of 3 by adding 6 mol/L HCl solution, which will cause a solid to precipitate.
-
-
Isolation:
-
Filter the precipitated solid.
-
Wash the solid with a small amount of water.
-
Dry the product to obtain thiazole-4-carboxylic acid.
-
Visualizations
Caption: General synthetic workflows for thiazole carboxylic acids.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound affecting its solubility?
A1: this compound is a solid organic compound with a molecular weight of 235.26 g/mol .[1] Its structure contains a carboxylic acid group, which is critical for its solubility profile. As a carboxylic acid, its aqueous solubility is highly pH-dependent. At acidic or neutral pH, the carboxylic acid group is largely protonated, making the molecule less polar and thus poorly soluble in water. At basic pH, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in aqueous solutions. The predicted XlogP value of 2.2 suggests a degree of lipophilicity, which can contribute to low aqueous solubility.
Q2: I am having trouble dissolving the compound in my aqueous assay buffer. What is the first step I should take?
A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this compound and is compatible with most biological assays at low final concentrations.[1][2] Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay medium.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my cell culture medium or buffer. What should I do?
A3: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to overcome this:
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Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or media dropwise while vortexing or stirring. Never add the aqueous solution to the DMSO stock.[3]
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Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the assay medium to gradually decrease the solvent concentration.
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Maintain a Low Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same percentage of DMSO) in your experiments.[1][2]
Q4: Can I use pH adjustment to increase the solubility of this compound?
A4: Yes, pH adjustment is a highly effective method for this compound due to its carboxylic acid group. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid to form a more soluble salt. A solution with a pH of 9.0 is expected to significantly increase solubility. You can achieve this by preparing your stock solution in a dilute basic solution like 0.1 M NaOH before diluting it into your final assay buffer. It is crucial to check the final pH of your working solution and adjust it if necessary, ensuring it is compatible with your assay system (e.g., cell viability).
Q5: Are there other solubilizing agents I can use?
A5: Yes, if DMSO and pH adjustment are not sufficient or compatible with your assay, you can consider the following options:
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Co-solvents: Besides DMSO, other co-solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used.[4][5] It is essential to determine the maximum tolerated concentration of these solvents for your specific cell line or assay system.
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Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the compound, increasing its apparent solubility.[2] These are typically used at low concentrations (0.01% - 0.1%).
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]
Troubleshooting Guides
Issue 1: The compound will not dissolve in 100% DMSO.
This is uncommon but can happen if the compound is in a highly stable crystalline form.
Caption: Workflow for addressing insolubility in DMSO.
Issue 2: The compound precipitates in the assay plate over time (e.g., after several hours in an incubator).
This can be due to temperature changes, pH shifts from cellular metabolism, or interactions with media components.
Caption: Troubleshooting delayed compound precipitation.
Data Presentation
The following tables summarize estimated solubility and typical working concentrations of excipients. Note: These are starting points; experimental determination is recommended.
Table 1: Estimated Solubility of this compound
| Solvent/Buffer | Estimated Solubility | Rationale and Notes |
| Water (pH 5-6) | Very Low (<0.1 mg/mL) | The carboxylic acid is protonated and the molecule is largely non-polar. |
| PBS (pH 7.4) | Low (0.1-0.5 mg/mL) | Partial deprotonation of the carboxylic acid increases polarity and solubility. |
| Basic Buffer (pH 9.0) | Moderate to High | Complete deprotonation to the carboxylate salt form significantly increases solubility. |
| DMSO | High (>50 mg/mL) | A polar aprotic solvent effective at dissolving a wide range of organic molecules. |
| Ethanol | Moderate (1-10 mg/mL) | A polar protic solvent that can solubilize the compound. |
Table 2: Typical Final Assay Concentrations for Solubility Enhancers
| Enhancer | Type | Typical Final Concentration | Considerations |
| DMSO | Co-solvent | ≤ 0.5% (v/v) | Cell line dependent toxicity. Always include a vehicle control.[1][2] |
| Ethanol | Co-solvent | ≤ 0.5% (v/v) | Can affect enzyme activity and cell viability.[4][5] |
| PEG 400 | Co-solvent | 0.1% - 2% (v/v) | Generally well-tolerated by cells.[4] |
| Tween® 80 | Surfactant | 0.01% - 0.1% (v/v) | Use above the Critical Micelle Concentration (CMC). Can interfere with some protein assays.[2] |
| HP-β-CD | Cyclodextrin | 1-10 mM | Can be used to create a stock solution of the inclusion complex in an aqueous buffer.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh 2.35 mg of this compound.
-
Dissolution: Transfer the solid to a sterile vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the vial for 1-2 minutes. If necessary, gently warm the solution to 37°C or briefly sonicate until all solid is dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Based Solubilization for Aqueous Stock Preparation
-
Weighing: Weigh the desired amount of the compound.
-
Initial Dissolution: Add a small volume of 0.1 M NaOH dropwise while stirring until the compound fully dissolves, forming the sodium salt.
-
Buffering: Add your desired aqueous buffer (e.g., PBS) to reach the final volume.
-
pH Adjustment: Check the final pH of the solution and adjust to a level compatible with your assay (e.g., 7.4 - 8.0) using dilute HCl or NaOH. Be aware that lowering the pH may cause precipitation if the solubility limit is exceeded.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter.
Protocol 3: Preparation of a Working Solution in Cell Culture Media
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
Caption: Workflow for preparing a working solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. mdpi.com [mdpi.com]
- 6. Screening Cyclodextrin Complexes for Bisphenols with High Binding Performance Based on the Data-Driven Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in the Biological Testing of Thiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies during the biological testing of thiazole compounds. Thiazole-containing molecules are a prevalent scaffold in medicinal chemistry, but they can present unique challenges in biological assays.[1][2][3][4] This guide aims to provide solutions to common problems to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable troubleshooting steps.
Issue 1: Inconsistent IC50 Values and Poor Reproducibility
Q1: My thiazole compound shows highly variable IC50 values across repeat experiments. What could be the cause?
A1: Inconsistent IC50 values are a frequent challenge and can arise from several factors. For thiazole compounds, key areas to investigate include:
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Compound Stability: Thiazole derivatives can be unstable in aqueous solutions and cell culture media over time.[5] Degradation can lead to a lower effective concentration of the active compound, resulting in fluctuating IC50 values.
-
Solubility Issues: Poor solubility can lead to precipitation of the compound in the assay medium, especially at higher concentrations.[6] This will result in an inaccurate final concentration and inconsistent biological effects.
-
Biological Variability: Inherent biological variations in cell-based assays, such as cell passage number, density, and metabolic state, can significantly influence the cellular response to a compound.[5]
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a frozen stock solution for each experiment.[5] Assess compound stability in your specific assay medium over the experiment's duration using methods like HPLC. |
| Poor Solubility | Visually inspect for precipitation. Use a co-solvent like DMSO, ensuring the final concentration is low (typically <0.5%) and consistent across all wells.[6] Consider advanced solubilization techniques if necessary.[6] |
| Cellular Variability | Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase with high viability (>95%).[5] Use an automated cell counter for accurate and consistent seeding.[5] |
Issue 2: Promising Primary Screen "Hit" Not Confirmed in Secondary Assays
Q2: My thiazole compound was active in a primary high-throughput screen (HTS), but I cannot confirm its activity in secondary or orthogonal assays. Why is this happening?
A2: This is a classic sign of a "false positive" hit, a common occurrence with certain chemical scaffolds. Thiazole-containing compounds, particularly 2-aminothiazoles, are recognized as Pan-Assay Interference Compounds (PAINS) or "frequent hitters".[1][5] This means they can interfere with assay technologies in a non-specific manner.
Potential Causes of False Positives:
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Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][5]
-
Assay Interference: Thiazoles can directly interfere with the assay signal, such as fluorescence or absorbance readouts.[5][7][8]
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Reactivity: Some thiazole derivatives are chemically reactive and can covalently modify proteins or other assay components, leading to non-specific inhibition.[5][7]
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Redox Activity: Thiazoles can be redox-active, interfering with assays that rely on redox-sensitive probes.[5][7]
Caption: Workflow for validating a primary screen hit.
Issue 3: Interference with Fluorescence-Based Assays
Q3: I am observing inconsistent results in my fluorescence-based assay when using a thiazole compound. What could be the problem?
A3: Thiazole compounds are known to interfere with fluorescence-based assays in several ways.[5]
| Type of Interference | Troubleshooting Step |
| Autofluorescence | Measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider a non-fluorescent assay format.[5] |
| Fluorescence Quenching | Add your compound to a solution of the fluorescent probe to see if the signal is diminished.[5] |
| Light Scattering | Visually inspect for compound precipitation. Centrifuge the plate before reading to pellet any precipitate.[5] |
Issue 4: False Positives in Cell Viability Assays (e.g., MTT)
Q4: My thiazole compound shows potent cytotoxicity in an MTT assay, but this is not replicated in other viability assays. What is happening?
A4: Thiazole compounds can chemically reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its formazan product, mimicking the activity of cellular reductases.[5] This leads to a false-positive signal, suggesting cell viability when the compound may not be cytotoxic.
To test for direct MTT reduction, perform the assay in the absence of cells.
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Prepare serial dilutions of your thiazole compound in cell-free culture medium.
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Add the dilutions to the wells of a 96-well plate.
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Include a vehicle control (medium with DMSO) and a medium-only blank.
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Add MTT solution to each well as you would in the cellular assay.
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Incubate for 2-4 hours at 37°C.
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Add solubilization solution and read the absorbance.
An increase in absorbance in the presence of the compound indicates direct reduction of MTT and a false-positive result.[5]
Issue 5: Metabolic Instability and Formation of Reactive Metabolites
Q5: I am concerned about the metabolic stability of my thiazole compound and potential toxicity. How can I assess this?
A5: Drugs containing thiazole and aminothiazole groups can be metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites.[9][10][11][12] These metabolites can covalently modify cellular macromolecules, leading to toxicity.[9][10][11]
Caption: Bioactivation of thiazole compounds by CYP450 enzymes.
Assessment of Metabolic Stability:
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Microsomal Stability Assay: Incubate the thiazole compound with liver microsomes (which contain CYP enzymes) and measure the disappearance of the parent compound over time using LC-MS/MS.
-
Hepatocyte Stability Assay: A more comprehensive in vitro model using primary hepatocytes to assess metabolism.
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Reactive Metabolite Trapping: Use trapping agents like glutathione (GSH) in microsomal incubations to detect the formation of reactive electrophilic metabolites.
Experimental Protocols
Protocol 1: Aggregation Detection using Non-ionic Detergents
Objective: To determine if the observed biological activity of a thiazole compound is due to non-specific aggregation.
Methodology:
-
Perform your standard biological assay (e.g., enzyme inhibition assay).
-
Run a parallel assay that includes a low concentration of a non-ionic detergent, such as 0.01-0.1% Triton X-100, in the assay buffer.[5]
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Compare the dose-response curves of your thiazole compound in the presence and absence of the detergent.
Interpretation: A significant rightward shift in the IC50 curve or a substantial reduction in inhibitory activity in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.[5]
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm direct binding of a thiazole compound to its putative protein target, especially when other assays are problematic.
Methodology:
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Mix the target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add the thiazole compound or vehicle control to the protein-dye mixture.
-
Gradually increase the temperature of the samples and monitor fluorescence using a real-time PCR instrument.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
Interpretation: Ligand binding stabilizes the protein, resulting in an increase in the Tm. A shift in the melting curve to a higher temperature in the presence of the thiazole compound indicates direct binding to the target protein.[8]
Data Presentation
Table 1: Troubleshooting Summary for Common Assay Interferences
| Assay Type | Potential Thiazole-Related Issue | Recommended Action |
| Fluorescence Intensity | Autofluorescence, quenching, light scattering.[5] | Run compound-only controls; consider orthogonal assays (e.g., absorbance, TR-FRET). |
| MTT/XTT/WST | Direct chemical reduction of tetrazolium dyes.[5] | Use a cell-free control; confirm with a non-tetrazolium assay (e.g., CellTiter-Glo®, Crystal Violet). |
| Luciferase Reporter | Direct enzyme inhibition or stabilization. | Perform a counter-screen with purified luciferase enzyme. |
| ELISA/HTRF | Non-specific binding to antibodies or surfaces. | Vary blocking agents; confirm with an alternative binding assay (e.g., SPR). |
| Redox-based Assays | Redox cycling of the thiazole compound.[5][7] | Use counter-screens with known redox-cycling agents.[5] |
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Spectroscopic Analysis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the spectroscopic analysis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (Empirical Formula: C₁₁H₉NO₃S, Molecular Weight: 235.26 g/mol )[1].
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic analyses. These values are based on data from structurally similar compounds and theoretical predictions.
Table 1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| COOH | > 12.0 | Broad Singlet | - | Chemical shift is concentration-dependent and the proton readily exchanges with D₂O.[2][3] |
| Thiazole H-5 | 8.0 - 8.5 | Singlet | - | The specific position on the thiazole ring can vary. Protons on thiazole rings typically appear between 7.27 and 8.77 ppm.[4] |
| Phenyl H-2', H-6' | 7.8 - 8.0 | Doublet | 8.0 - 9.0 | Protons ortho to the thiazole group. |
| Phenyl H-3', H-5' | 7.0 - 7.2 | Doublet | 8.0 - 9.0 | Protons ortho to the methoxy group. |
| OCH₃ | ~3.8 | Singlet | - | Methoxy group protons on similar molecules resonate around 55.4-55.8 ppm.[5] |
Table 2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic group is typically in this range.[2] |
| C-2 (Thiazole) | 160 - 170 | Carbon attached to two heteroatoms (N and S). |
| C-4 (Thiazole) | 145 - 155 | Carbon attached to the carboxylic acid group. |
| C-5 (Thiazole) | 115 - 125 | |
| C-1' (Phenyl) | 125 - 130 | Quaternary carbon attached to the thiazole ring. |
| C-2', C-6' (Phenyl) | 128 - 132 | |
| C-3', C-5' (Phenyl) | 114 - 118 | Carbons ortho to the methoxy group are shielded. |
| C-4' (Phenyl) | 158 - 162 | Quaternary carbon attached to the methoxy group. |
| OCH₃ | 55 - 56 | Methoxy carbons in similar structures are found in this region.[6] |
Table 3: Key FT-IR Vibrational Frequencies Sample State: Solid (KBr pellet or ATR)
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Notes |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | Overlaps with C-H stretching region due to hydrogen bonding.[7] |
| C-H (Aromatic) | 3000 - 3100 | Medium-Sharp | Typically at a slightly higher frequency than aliphatic C-H stretches.[7] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Conjugation with the thiazole ring may shift this to the lower end of the range. |
| C=N (Thiazole Ring) | 1610 - 1635 | Medium | Characteristic of imine stretching within the heterocyclic ring.[8] |
| C=C (Aromatic Ring) | 1585 - 1600, 1400 - 1500 | Medium to Strong | Multiple bands are expected for the aromatic rings. |
| C-O (Methoxy Ether) | 1240 - 1260 (asymmetric) | Strong | A second symmetric stretch is expected around 1020-1040 cm⁻¹. |
Table 4: Mass Spectrometry & UV-Visible Spectroscopy Data
| Analysis | Parameter | Expected Value | Notes |
|---|---|---|---|
| Mass Spectrometry | Molecular Ion [M]⁺ or [M+H]⁺ | m/z 235 or 236 | High-resolution mass spectrometry (HRMS) should confirm the C₁₁H₉NO₃S formula. |
| Key Fragments | m/z 190, 134 | Corresponds to loss of -COOH (45 Da) and subsequent loss of the thiazole sulfur and carbon (56 Da). |
| UV-Vis Spectroscopy | λ_max | 300 - 350 nm | The exact maximum is solvent-dependent. The extensive conjugated system of the molecule results in absorption in the UV-A range. Carboxylic acids alone absorb around 210 nm.[9] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why is my ¹H NMR spectrum showing broad or poorly resolved peaks?
A1: Poor resolution can stem from several factors related to sample preparation and instrument calibration.
-
Shimming: The magnetic field homogeneity may be poor. Perform manual or automated shimming on the sample.
-
Sample Concentration: The sample may be too concentrated, leading to aggregation and peak broadening. Try diluting the sample. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. A concentration of 5-10 mg in 0.7 mL of solvent is a good starting point.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, filter the sample through a small plug of celite or silica.
-
Insoluble Material: The sample may not be fully dissolved. Visually inspect the NMR tube for suspended particles. If present, filter the solution.
Q2: I can't find the carboxylic acid proton in my ¹H NMR spectrum. Where is it?
A2: The carboxylic acid proton is acidic and can be difficult to observe for several reasons.
-
Solvent Exchange: If using a protic solvent like methanol-d₄ or water, the acidic proton will rapidly exchange with the solvent's deuterium, often causing the peak to disappear or broaden into the baseline.
-
Recommended Solvent: Use an anhydrous aprotic polar solvent like DMSO-d₆. In DMSO-d₆, the carboxylic acid proton peak is typically a broad singlet above 12 ppm.
-
D₂O Shake: To confirm its identity, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton peak should disappear.
Q3: The aromatic region of my ¹H NMR spectrum is complex. How do I assign the peaks?
A3: Assigning the aromatic protons requires considering electronic effects and may require 2D NMR.
-
Electronic Effects: The methoxy group (-OCH₃) is electron-donating, shielding the ortho (H-3', H-5') and para positions. The thiazole ring is generally electron-withdrawing. This means the H-3' and H-5' protons will be upfield (lower ppm) compared to the H-2' and H-6' protons.
-
2D NMR: A COSY (Correlation Spectroscopy) experiment can show which protons are coupled (adjacent) to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations, for example, between the methoxy protons and the nearby H-3'/H-5' protons, confirming their assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Q1: The O-H stretch from the carboxylic acid is very broad and seems to be obscuring my C-H stretches. Is this normal?
A1: Yes, this is a characteristic feature of carboxylic acids in the solid state or in concentrated solutions.[7] The broadness (spanning from ~2500 to 3300 cm⁻¹) is due to extensive intermolecular hydrogen bonding. It will inherently overlap with the aromatic C-H stretches (~3000-3100 cm⁻¹). This broad absorption is a strong indicator that the carboxylic acid functional group is present.
Q2: My spectrum has a poor signal-to-noise ratio and a sloping baseline. What's the cause?
A2: This is often due to improper sample preparation or instrument issues.
-
For KBr Pellets: The sample may not be ground finely enough or mixed homogeneously with the KBr powder. The pellet might also be too thick or have moisture contamination (indicated by a broad peak around 3400 cm⁻¹).
-
For ATR (Attenuated Total Reflectance): Ensure good contact between the sample and the ATR crystal. The crystal must be clean before and after use. A sloping baseline can sometimes be corrected with a baseline correction function in the instrument's software.
Mass Spectrometry (MS)
Q1: I am using Electrospray Ionization (ESI) and I am not seeing the expected molecular ion peak at m/z 235 or 236.
A1: ESI is a soft ionization technique, but the molecular ion's observation can be sensitive to the experimental conditions.
-
Ionization Mode: This molecule has an acidic proton, so it is best analyzed in negative ion mode , where it should be readily deprotonated to form the [M-H]⁻ ion at m/z 234. In positive ion mode, it may be difficult to protonate, but you might observe the [M+H]⁺ ion at m/z 236 or adducts like [M+Na]⁺ at m/z 258.
-
Source Parameters: Optimize the source parameters, such as capillary voltage and temperature, to minimize in-source fragmentation.
-
Solvent: Ensure the sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of modifier like formic acid (for positive mode) or ammonia/triethylamine (for negative mode) to aid ionization.
UV-Visible Spectroscopy
Q1: The position of the λ_max shifts when I change solvents. Why does this happen?
A1: This phenomenon is called solvatochromism and is common for molecules with intramolecular charge transfer (ICT) characteristics. The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents, causing a shift in the absorption maximum. For this molecule, increasing solvent polarity is likely to cause a shift in the λ_max. It is crucial to report the solvent used when reporting a λ_max value.
Experimental Protocols
NMR Sample Preparation (¹H and ¹³C)
-
Weigh Sample: Accurately weigh 5-10 mg of this compound.
-
Add Solvent: Place the solid in a clean, dry vial. Add approximately 0.7 mL of deuterated solvent (anhydrous DMSO-d₆ is recommended).
-
Dissolve: Vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature. Lock, tune, and shim the instrument before acquiring the spectrum.
FT-IR Sample Preparation (ATR)
-
Clean Crystal: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Apply Sample: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Up: Clean the sample off the crystal thoroughly after analysis.
Mass Spectrometry Sample Preparation (ESI)
-
Prepare Stock Solution: Create a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonia for negative mode).
-
Infuse: Infuse the final solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
UV-Vis Spectroscopy Sample Preparation
-
Prepare Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Dilute: Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max. This is typically in the micromolar (µM) range.
-
Acquire Spectrum:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with a cuvette containing the diluted sample solution.
-
Scan the desired wavelength range (e.g., 200-600 nm) to record the absorption spectrum and identify the λ_max.
-
Mandatory Visualizations
Caption: General workflow for the complete spectroscopic analysis.
Caption: Troubleshooting logic for common NMR spectral issues.
Caption: Predicted ESI-MS fragmentation pathway (Positive Ion Mode).
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Potential of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in the development of novel anticancer agents, with several derivatives demonstrating significant therapeutic potential by targeting various biological pathways in cancer cells.[1][2][3] This guide provides a comparative analysis of the anticancer activity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its analogs against established chemotherapeutic agents. Due to the limited publicly available data on this specific molecule, this guide will leverage findings from closely related thiazole derivatives to provide a validated and data-driven perspective on its potential efficacy.
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of various thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for assessing anticancer potency.[4][5]
For a robust comparison, the performance of these thiazole derivatives is benchmarked against Doxorubicin, a widely used chemotherapeutic agent.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Thiazole Derivatives and Doxorubicin
| Compound/Derivative | Leukemia (HL-60) | Breast Cancer (MCF-7) | Lung Cancer (A549) | Prostate Cancer | Melanoma | Reference Compound: Doxorubicin (IC50, µM) |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | 7.5 µg/mL | - | - | - | - | ~0.05 - 0.5 |
| 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) derivatives | - | - | - | 0.7 - 1.0 | 1.8 - 2.6 | ~0.1 - 1.0 |
| 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) - Compound 8f | - | - | - | 0.021 - 0.071 | - | ~0.1 - 1.0 |
Note: The data for thiazole derivatives is compiled from various sources studying compounds with similar core structures. The IC50 values for Doxorubicin are approximate and can vary depending on the specific cell line and experimental conditions.
Unraveling the Mechanism of Action: Key Signaling Pathways
Thiazole derivatives exert their anticancer effects through a multitude of mechanisms.[1][8] These include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2]
A promising mechanism of action for some 2-aryl-thiazole derivatives is the inhibition of tubulin polymerization.[6][7] Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and apoptosis. This mechanism is shared by established anticancer drugs like Taxanes.
Signaling Pathway: Inhibition of Tubulin Polymerization by Thiazole Derivatives
Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocols for Validation
To rigorously assess the anticancer activity of this compound, standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
MTT Cell Viability Assay
This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][9]
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a reference drug (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the absorbance against the compound concentration to determine the IC50 value.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of cancer cells following treatment with the test compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound at its IC50 concentration for a defined period.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with the test compound at its IC50 concentration.
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid and Cisplatin in Oncology Research
A Note on Data Availability: Despite a comprehensive search of scientific literature, no direct comparative studies or in vitro anticancer activity data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid were identified. Therefore, a direct comparison with the well-established chemotherapeutic agent, cisplatin, is not currently possible. This guide will provide a detailed overview of the available data for cisplatin, including its mechanism of action, cytotoxicity in a representative cancer cell line, and a standard protocol for its evaluation. While the broader class of thiazole derivatives has shown promise in anticancer research, specific data for this compound is not available in the reviewed literature.
Cisplatin: A Benchmark in Cancer Therapy
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for a variety of solid tumors, including but not limited to ovarian, lung, testicular, and head and neck cancers.[1] Its primary mode of action involves the formation of platinum-DNA adducts, which instigates DNA damage responses and ultimately leads to programmed cell death (apoptosis).[1][2]
Quantitative Analysis of Cisplatin's Cytotoxicity
To provide a quantitative measure of its efficacy, the half-maximal inhibitory concentration (IC50) of cisplatin has been extensively studied across numerous cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. Below is a summary of reported IC50 values for cisplatin in the MCF-7 human breast cancer cell line. It is important to note that these values can exhibit variability between studies due to differences in experimental conditions.[3]
| Cancer Cell Line | Compound | IC50 (µM) | Exposure Time (hours) | Citation |
| MCF-7 (Human Breast Adenocarcinoma) | Cisplatin | 0.65 | Not Specified | [4] |
| MCF-7 (Human Breast Adenocarcinoma) | Cisplatin | ~10 | Not Specified | [5] |
| MCF-7 (Cisplatin-Resistant) | Cisplatin | 2.8 | Not Specified | [4] |
Mechanism of Action: Signaling Pathways
Cisplatin exerts its cytotoxic effects through a complex series of molecular events. Upon entering the cell, it forms aquated species that are highly reactive towards DNA, primarily binding to the N7 position of purine bases.[2] This leads to the formation of DNA adducts, which obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6][7] The induction of apoptosis by cisplatin involves both intrinsic and extrinsic pathways, often mediated by the p53 tumor suppressor protein and the activation of mitogen-activated protein kinases (MAPKs).[7]
Caption: Simplified signaling pathway of cisplatin leading to apoptosis.
Experimental Protocols
A standardized method for assessing the cytotoxic effects of compounds like cisplatin in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay for IC50 Determination
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Cisplatin stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Drug Treatment:
-
Prepare serial dilutions of the cisplatin stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different cisplatin concentrations. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.[1]
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each cisplatin concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.
The Untapped Potential of this compound
While no specific data exists for the anticancer activity of this compound, the thiazole scaffold is a recognized pharmacophore in the development of novel therapeutic agents. Various derivatives of thiazole have been investigated and have demonstrated a range of biological activities, including anticancer effects. The mechanisms of action for these diverse thiazole-containing compounds are varied and target-specific. The absence of data for this compound highlights a gap in the current scientific knowledge and suggests an opportunity for future research to explore its potential as an anticancer agent.
Conclusion
Cisplatin remains a vital tool in the clinical management of cancer, with a well-documented mechanism of action and extensive data on its cytotoxic effects against a wide array of cancer cell lines. In contrast, the anticancer potential of this compound remains unevaluated. The information and protocols provided herein for cisplatin can serve as a benchmark for the future investigation of this and other novel thiazole derivatives. Further research is warranted to determine if this compound possesses any significant anticancer activity and to elucidate its potential mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
structure-activity relationship comparison of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives
A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Derivatives
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the this compound scaffold. The analysis focuses on key structural modifications and their impact on biological activities, drawing from published experimental data in the fields of oncology and inflammation.
Core Scaffold and Derivatives
The core structure is this compound. The primary modifications discussed in the literature involve the carboxylic acid moiety at the 4-position and substitutions on the phenyl ring at the 2-position. These modifications have been explored to optimize potency and selectivity for various biological targets, including tubulin and cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR) Analysis
The SAR for this class of compounds is multifaceted, with different structural features influencing distinct biological outcomes.
Anticancer Activity
Research into 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has identified potent anticancer agents.[1][2] These studies evolved from an earlier series of 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA).[1][2] A key modification was the dehydrogenation of the thiazolidine ring to a thiazole, which, when combined with other changes, significantly enhanced antiproliferative activity.[2]
A crucial aspect of the SAR for anticancer activity is the modification of the 4-position of the thiazole ring. Replacing the amide linker in the lead compounds with a ketone linker led to the discovery of derivatives with highly improved growth inhibition against cancer cells.[2] The antiproliferative activity of these agents against melanoma and prostate cancer cells was improved from the micromolar (μM) to the low nanomolar (nM) range.[1][2]
Key SAR insights for anticancer activity:
-
Thiazole vs. Thiazolidine: The thiazole ring is a more favorable scaffold for potent anticancer activity compared to the thiazolidine ring in this series.[2]
-
Linker at Position 4: A ketone linker at the 4-position of the thiazole ring is associated with higher potency than an amide linker.[2]
-
Substitutions on the Phenyl Ring: The presence and position of substituents on the aryl group at the 2-position of the thiazole are critical for activity. While the user's core topic specifies a 4-methoxyphenyl group, related studies show that various substitutions on this ring modulate potency.[3]
The preliminary mechanism of action for the potent SMART compounds is the inhibition of tubulin polymerization.[1][2]
Anti-inflammatory Activity
Derivatives of the 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold have been investigated as anti-inflammatory agents, primarily as inhibitors of cyclooxygenase (COX) enzymes.[4] In this context, the carboxylic acid at the 4-position is typically converted to a carboxamide.
Key SAR insights for anti-inflammatory activity:
-
Carboxamide Moiety: The formation of various N-substituted carboxamides at the 4-position is a key strategy for developing COX inhibitors.[4]
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences the inhibitory activity and selectivity towards COX-1 and COX-2. For example, derivatives with di- and tri-methoxyphenyl substituents on the amide have been synthesized and evaluated.[4]
-
Para-substitution on the Phenyl Ring: For general thiazole derivatives, para-halogen substitutions on the phenyl ring at the 2-position have been noted as important for activity.[3]
Data Presentation
The following table summarizes the biological activity of representative derivatives.
| Compound Series | Modification from Core Scaffold | Biological Target/Assay | Potency (IC50) | Reference |
| ATCAA | Thiazolidine ring, Amide linker | Prostate & Melanoma cell lines | 0.7 - 2.6 µM | [1][2] |
| SMART | Thiazole ring, Ketone linker | Melanoma & Prostate cancer cells | Low nM range | [1][2] |
| Thiazole Carboxamides | Thiazole ring, various N-aryl carboxamides | COX enzymes | Varies with substitution | [4] |
Experimental Protocols
Synthesis of Thiazole Derivatives
The general synthesis of the 2-aryl-thiazole-4-carboxylic acid core and its derivatives involves several key steps:
-
Formation of the Thiazoline Ring: L-cysteine is reacted with an appropriate benzonitrile (e.g., 4-methoxybenzonitrile) in a buffered solution to yield the (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acid.[1]
-
Amide or Ketone Formation: The carboxylic acid group can be converted to a Weinreb amide using coupling reagents like EDCI/HOBt. This intermediate can then react with Grignard or organolithium reagents to form ketones.[1] Alternatively, direct coupling with various anilines using EDCI/HOBt yields the carboxamide derivatives.[4]
-
Dehydrogenation to Thiazole: The thiazoline ring is oxidized to the aromatic thiazole ring using reagents such as BrCCl3/DBU.[1]
In Vitro Antiproliferative Assay
The anticancer activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization can be assessed using a cell-free assay.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds or a control vehicle are added to the mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will suppress this increase.
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) kit.
-
Enzyme and Substrate: The assay measures the peroxidase activity of COX. The enzyme (COX-1 or COX-2) is incubated with a heme cofactor.
-
Compound Incubation: The test compound and the enzyme are incubated together for a short period.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Peroxidase Reaction: The resulting Prostaglandin G2 (PGG2) is measured via a colorimetric reaction.
-
Absorbance Measurement: The absorbance is read, and the IC50 values are determined by comparing the activity in the presence of the inhibitor to the control.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Inhibition of tubulin polymerization signaling pathway.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid as a Tubulin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a novel compound of interest, as a tubulin polymerization inhibitor. By objectively comparing its performance with established alternatives and presenting detailed experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action and Comparative Performance
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical role in mitosis makes them a prime target for the development of anticancer therapies.[1] Agents that interfere with tubulin dynamics can halt cell division and induce apoptosis, or programmed cell death.[1]
Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote tubulin polymerization, while destabilizing agents, like colchicine and vinca alkaloids, inhibit it.[1] Thiazole-based derivatives, including the compound of interest, have shown promise as tubulin polymerization inhibitors, often acting at the colchicine-binding site on β-tubulin.[2][3][4][5][6][7]
Signaling Pathway of Tubulin Inhibitors
The following diagram illustrates the general signaling pathway initiated by tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Signaling cascade initiated by tubulin polymerization inhibitors.
Quantitative Performance Analysis
The efficacy of a potential tubulin inhibitor is quantified through various in vitro assays. The following tables summarize the performance of several thiazole-based compounds, providing a comparative context for the evaluation of this compound.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization | Reference Compound | Reference IC50 (µM) |
| Thiazole Derivative 2e | 7.78 | Combretastatin A-4 | 4.93[8] |
| Thiazole Derivative 2g | 18.51 | Combretastatin A-4 | 4.93[8] |
| Thiazole Derivative 2h | 12.49 | Combretastatin A-4 | 4.93[8] |
| Thiazole Derivative 2p | 25.07 | Combretastatin A-4 | 4.93[8] |
| Thiazole Derivative 5c | 2.95 | Combretastatin A-4 | 2.96[9] |
| Thiazole Derivative 7c | 2.00 | Combretastatin A-4 | 2.96[3][4][9] |
| Thiazole Derivative 9a | 2.38 | Combretastatin A-4 | 2.96[9] |
| Thiazole-based chalcone 10a | 2.69 | Combretastatin A-4 | 8.33[3][4] |
| Thiazole-based chalcone 10o | 3.62 | Combretastatin A-4 | 8.33[3][4] |
| Thiazole-based chalcone 13d | 3.68 | Combretastatin A-4 | 8.33[3][4] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference Compound |
| Thiazole Derivative 2e | Ovar-3 | 1.55 | - |
| Thiazole Derivative 2e | MDA-MB-468 | 2.95 | - |
| Thiazole Derivative 5c | HepG2 | 3.35 | Combretastatin A-4[9] |
| Thiazole Derivative 6d | MCF-7 | 4.89 | Combretastatin A-4[9] |
| Thiazole Derivative 7c | HCT116 | 5.21 | Combretastatin A-4[9] |
| Thiazole Derivative 8 | HeLa | 6.84 | Combretastatin A-4[9] |
| Thiazole Derivative 9a | HepG2 | 4.12 | Combretastatin A-4[9] |
| Thiazole-based chalcone 10a | Various | 6 | Doxorubicin/Sorafenib[3][4] |
| Thiazole-based chalcone 10o | Various | 7 | Doxorubicin/Sorafenib[3][4] |
| Thiazole-based chalcone 13d | Various | 8 | Doxorubicin/Sorafenib[3][4] |
Experimental Protocols
The validation of a novel tubulin inhibitor involves a series of well-defined experimental procedures. The following is a typical workflow for in vitro characterization.
Experimental Workflow
Caption: A typical workflow for the in vitro characterization of tubulin inhibitors.
Detailed Methodologies
1. Tubulin Polymerization Assay
This assay directly measures the effect of the test compound on the polymerization of purified tubulin in vitro.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[10]
-
Protocol:
-
Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and various concentrations of the test compound (dissolved in a suitable solvent like DMSO).
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence intensity over time using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization compared to a vehicle control.[2]
-
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which is the concentration of the compound that inhibits cell growth or viability by 50%.
-
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compound on cell cycle progression.
-
Principle: Tubulin inhibitors typically cause an arrest of cells in the G2/M phase of the cell cycle. Flow cytometry can quantify the number of cells in each phase based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).
-
Protocol:
-
Treat cancer cells with the test compound for a duration that allows for cell cycle effects to become apparent (e.g., 24 hours).
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA and then stain them with PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.[2]
-
4. Immunofluorescence Staining
This method allows for the direct visualization of the effects of the compound on the microtubule network within cells.
-
Principle: Cells are stained with a fluorescently labeled antibody that specifically binds to α-tubulin, allowing the microtubule cytoskeleton to be visualized using a fluorescence microscope.
-
Protocol:
-
Grow cells on coverslips and treat them with the test compound.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure is expected for a tubulin inhibitor.
-
Conclusion
The validation of this compound as a tubulin inhibitor requires a multifaceted approach. The experimental data presented for analogous thiazole-based compounds demonstrate the potential of this chemical scaffold in targeting tubulin polymerization and exhibiting potent anticancer activity. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy and mechanism of action of this novel compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the potential in vitro biological activities of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid by examining the performance of its structurally related analogs. Due to the limited availability of direct experimental data for the title compound, this document focuses on the reported anticancer and anti-inflammatory activities of similar thiazole derivatives, offering a benchmark for its potential efficacy.
Data Presentation
The following tables summarize the in vitro biological activities of selected thiazole derivatives that share structural similarities with this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory potential against key enzymes in inflammatory pathways.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-[2-[4-Hydroxy-3-(hydrazinyl-phenyl-methylene)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | MTT | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| 2-Aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole (SMART Compound 8f) | Various | Not Specified | 0.021 - 0.071 | Not Specified | Not Specified |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | MTT | 7.5 µg/mL | Doxorubicin | Not Specified |
| Jurkat (Leukemia) | MTT | 8.9 µg/mL | Doxorubicin | Not Specified |
Table 2: In Vitro Enzyme Inhibition Activity of Thiazole Derivatives
| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-[2-[4-Hydroxy-3-(hydrazinyl-phenyl-methylene)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | VEGFR-2 | Enzyme Assay | 0.15 | Sorafenib | 0.059 |
| Thiazole-methylsulfonyl derivatives (General) | hCA I | Spectrophotometric | 39.38–198.04 | Acetazolamide (AAZ) | 18.11 |
| hCA II | Spectrophotometric | 39.16–86.64 | Acetazolamide (AAZ) | 20.65 |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound and control vehicle (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound and reference inhibitor (e.g., Sorafenib)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP and the substrate.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, the amount of ATP consumed is quantified.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
96-well plates
-
Detection system (e.g., colorimetric or fluorometric)
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme in the assay buffer with the heme cofactor.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate containing the enzyme solution and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric probe).
-
Data Analysis: Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for in vitro screening and a key signaling pathway relevant to the biological activities of thiazole derivatives.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Caption: The VEGFR-2 signaling pathway, a key target for anti-angiogenic cancer therapy, and the inhibitory action of thiazole derivatives.
A Comparative Efficacy Analysis: 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Analogs versus Paclitaxel in Oncology Research
In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective chemotherapy. Paclitaxel, a natural product-derived taxane, has long been a clinical mainstay, exerting its potent anti-tumor effects by stabilizing microtubules and inducing mitotic arrest. However, the quest for novel agents with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms is a perpetual endeavor in drug discovery. This guide provides a comparative analysis of a promising class of synthetic molecules, analogs of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, against the well-established paclitaxel.
While direct comparative data for this compound is limited in publicly available research, this guide will focus on a closely related and well-characterized group of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs). These compounds share the core thiazole scaffold and have demonstrated significant potential as tubulin polymerization inhibitors, offering a valuable comparison to the microtubule-stabilizing action of paclitaxel.
Chemical Structures and Mechanisms of Action
This compound Analogs (SMARTs): These synthetic compounds feature a 2-aryl-thiazole core. Their mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Paclitaxel: A complex diterpenoid, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit. This stabilization prevents the dynamic instability required for normal mitotic spindle assembly, leading to a sustained mitotic block and activation of apoptotic pathways.
The distinct mechanisms of these two classes of compounds are a critical point of comparison, with potential implications for combination therapies and overcoming resistance.
Quantitative Efficacy Comparison
Table 1: IC50 Values of a Representative SMART Compound (a potent 2-aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole analog) in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
| Melanoma (SK-MEL-28) | 0.025 |
| Prostate (PC-3) | 0.031 |
| Prostate (DU-145) | 0.021 |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (nM) |
| Melanoma (SK-MEL-28) | 5.0 - 10.0 |
| Prostate (PC-3) | 1.5 - 5.0 |
| Prostate (DU-145) | 2.0 - 6.0 |
Note: IC50 values for paclitaxel are presented in nM, highlighting its high potency. The SMART compound also demonstrates potent activity in the low nanomolar to micromolar range.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative mechanisms of action of SMART compounds and Paclitaxel.
Caption: General experimental workflow for comparing cytotoxic compounds.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with serial dilutions of the test compound or paclitaxel and incubate for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound or paclitaxel for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound or paclitaxel.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in turbidity.
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.
-
Compound Addition: Add the test compound or paclitaxel (as a control for stabilization) to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the inhibitory effect of the compound.
A Comparative Guide to 2-Aryl-Thiazole-4-Carboxylic Acid Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of various analogs, summarizing their biological performance with supporting experimental data from preclinical studies.
Performance Comparison of Anticancer Activity
Numerous studies have explored the structure-activity relationships (SAR) of 2-aryl-thiazole-4-carboxylic acid derivatives and related analogs concerning their anticancer properties. The following tables summarize the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.
Table 1: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives
A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects. The position and nature of substituents on the arylacetamido pendant of the 2-phenylthiazole core were found to significantly influence activity.[1]
| Compound ID | Substitution on Arylacetamido Group | T47D (Breast Cancer) IC50 (μg/mL) | Caco-2 (Colorectal Cancer) IC50 (μg/mL) | HT-29 (Colon Cancer) IC50 (μg/mL) |
| Analog 1 | 2-Methoxy | < 10 | > 40 | < 10 |
| Analog 2 | 4-Methoxy | > 40 | < 10 | > 40 |
| Analog 3 | 3-Fluoro | < 10 | < 10 | < 10 |
Data extracted from a study on 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.[1]
Table 2: Antiproliferative Activity of Thiazole-Naphthalene Derivatives
A novel series of thiazole-naphthalene derivatives were investigated as tubulin polymerization inhibitors. Compound 5b , featuring a 4-ethoxy substitution on the phenyl ring and a free amine on the thiazole ring, emerged as a highly potent agent.[2]
| Compound ID | Description | MCF-7 (Breast Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | Tubulin Polymerization IC50 (μM) |
| 5b | 4-Ethoxy-phenyl at thiazole, free amine | 0.48 ± 0.03 | 0.97 ± 0.13 | 3.3 |
| Colchicine | Standard Tubulin Inhibitor | - | - | 9.1 |
Data from a study on thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerization inhibitors.[2]
Table 3: Cytotoxic Activity of Thiazolyl-Thiazole Derivatives against Hepatocellular Carcinoma
A series of novel thiazolyl-thiazole derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. Several compounds demonstrated potent activity, with IC50 values lower than the reference drug, doxorubicin.[3]
| Compound ID | HepG2 (Liver Cancer) IC50 (μM) |
| 14a | 0.84 ± 0.04 |
| 14c | 0.52 ± 0.03 |
| 14e | 0.50 ± 0.02 |
| Doxorubicin | 0.68 ± 0.03 |
Data from a study on novel bioactive thiazolyl-thiazole derivatives as promising cytotoxic antitumor drugs.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
General Synthesis of 2-Aryl-Thiazole-4-Carboxylic Acid Analogs
The synthesis of the 2-aryl-thiazole-4-carboxylic acid core and its derivatives often follows the Hantzsch thiazole synthesis.
-
Starting Materials : An α-haloketone and a thioamide are the key reactants. For the synthesis of 2-amino-4-aryl thiazoles, thiourea is reacted with an α-chloroacetophenone.[4]
-
Reaction Conditions : The reaction is typically carried out in a suitable solvent such as acetone or ethanol at room temperature or under reflux.[4][5]
-
Purification : The resulting product is often purified by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-thiazole derivative.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., T47D, Caco-2, HT-29, MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][3]
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.[3]
Tubulin Polymerization Assay
For compounds hypothesized to target the cytoskeleton, a tubulin polymerization assay is employed.
-
Assay Kit : The assay is typically performed using a commercially available tubulin polymerization assay kit.
-
Procedure : Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.
-
Analysis : The IC50 value for tubulin polymerization is determined as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a control.[2]
Visualized Workflows and Pathways
The following diagrams illustrate common experimental workflows and the general structure of the compounds discussed.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
benchmarking the performance of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid against known anticancer drugs
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive performance benchmark of the novel compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid against established anticancer drugs, doxorubicin and cisplatin. The following sections detail the cytotoxic effects on prominent cancer cell lines, outline the experimental methodologies for key assays, and explore the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology and drug development, offering insights into the potential of this thiazole derivative as a therapeutic agent.
Quantitative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound and the benchmark anticancer drugs, doxorubicin and cisplatin, was evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through MTT assays.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide * | MCF-7 | Breast Adenocarcinoma | ~15.8 (as µg/mL) |
| A549 | Lung Carcinoma | ~21.1 (as µg/mL) | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 |
| A549 | Lung Carcinoma | 1.0 - 5.0 | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 5.0 - 20.0 |
| A549 | Lung Carcinoma | 3.0 - 15.0 |
Note: The IC50 values for the thiazole derivative are for a structurally related compound and are presented to give a potential indication of activity. Further experimental validation on this compound is required for a direct comparison.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (MCF-7 or A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and benchmark drugs (doxorubicin, cisplatin) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC Assay)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compounds for 24 hours, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Potential Signaling Pathways and Mechanisms of Action
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While the specific pathways affected by this compound require direct experimental investigation, insights can be drawn from studies on structurally similar compounds. A potential mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Furthermore, many anticancer agents, including thiazole derivatives, are known to modulate critical signaling cascades such as the EGFR and PI3K/Akt pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a common feature in many cancers.
Figure 1: Simplified EGFR signaling cascade leading to cell proliferation and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.
Figure 2: The PI3K/Akt signaling pathway promoting cell growth and inhibiting apoptosis.
Experimental Workflow
The overall workflow for the in vitro evaluation of this compound is depicted below.
Figure 3: A schematic representation of the experimental workflow for anticancer drug screening.
Safety Operating Guide
Proper Disposal of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid was not located. The following guidance is based on safety data for structurally similar thiazole and carboxylic acid derivatives and established best practices for the management of laboratory chemical waste. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal service to ensure full compliance with all federal, state, and local regulations.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific SDS, a cautious approach, treating the compound as hazardous, is mandatory.
Hazard Assessment and Safety Precautions
Based on data from similar chemical structures, this compound should be handled as a substance that may present the following hazards.[1][2][3][4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times when handling this compound.[5][6] All manipulations of the solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5]
| Hazard Category | Potential Hazard | Precautionary Statements |
| Health Hazards | May be harmful if swallowed.[3] Causes skin irritation.[3][4][6][7] Causes serious eye irritation.[3][4][6][7] May cause respiratory irritation.[3][4][6][7] | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[1] Wear protective gloves, protective clothing, and eye/face protection.[6][7] Use only in a well-ventilated area.[6][7] |
| Environmental Hazards | May be harmful or toxic to aquatic life with long-lasting effects.[1][7] | Avoid release to the environment.[1][7] Do not allow the product to enter drains or waterways.[1][2] |
| Physical/Chemical Hazards | Thermal decomposition may produce toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.[1] | Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[2][8] |
Experimental Protocol: Step-by-Step Waste Disposal Procedure
The primary and mandatory route for the disposal of this compound and its containers is through an approved hazardous waste disposal service.[1][6][7][8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1][2][5]
1. Waste Minimization: Before commencing any experiment, carefully plan the quantities of this compound required to minimize the generation of excess waste.[5]
2. Waste Segregation: Proper segregation of waste is crucial to prevent potentially hazardous chemical reactions.[5]
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[1] If dissolved in a solvent, segregate based on the solvent type (e.g., halogenated vs. non-halogenated).[5]
-
Contaminated Materials: Any materials, such as pipette tips, weighing paper, or wipes, that are contaminated with this compound must be disposed of as solid hazardous waste.[1]
3. Container Management:
-
Use only sturdy, leak-proof containers that are chemically compatible with the waste.[8]
-
Keep waste containers securely closed at all times, except when adding waste.[2][5]
-
Ideally, use the original container for waste collection if it is in good condition.[10]
4. Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound".[2][8] Do not use abbreviations or chemical formulas.[8]
-
The approximate concentration and volume of the waste.[2]
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]
-
The date when waste was first added to the container (accumulation start date).[5][10]
5. Storage in a Satellite Accumulation Area (SAA):
-
Store labeled hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[5][10]
-
The SAA should incorporate secondary containment, such as a chemical-resistant tray, to contain any potential spills.[5]
-
Store containers in a locked location when not in use.[1]
6. Arranging for Waste Disposal:
-
Once a waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to schedule a pickup.[5][8]
-
Provide a complete and accurate description of the waste to the disposal service.[2]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical.[1]
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and notify others in the vicinity.[1][2]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, contact your institution's EHS department immediately.[2]
-
Containment:
-
For small solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding the generation of dust.[3][4][7]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2] Do not use combustible materials such as paper towels for initial absorption.[2]
-
-
Cleanup:
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policies.[1][2]
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a compound with potential applications in drug development. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on the known hazards of this chemical and similar carboxylic acid and thiazole derivatives.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
GHS Pictogram:
Signal Word: Warning
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.[2]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[3] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[3][5] Double-gloving is recommended for prolonged contact.[5] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3] |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills.[5] |
Operational and Handling Plan
A systematic approach to handling is crucial for safety.
Caption: A streamlined workflow for safely handling this compound.
Experimental Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) and all relevant Standard Operating Procedures (SOPs).[6] Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Engineering Controls: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Handling:
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[9] Do not eat, drink, or smoke in the laboratory.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the safe disposal of this compound waste.
Disposal Protocol:
-
Waste Collection: All waste materials, including contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.[5]
-
Container Disposal: Empty containers should be handled as if they contain the product until they have been properly decontaminated.[5]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5] Never dispose of chemical waste down the drain.[10]
References
- 1. aaronchem.com [aaronchem.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
